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2,2-difluoro-N-phenylacetamide Documentation Hub

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  • Product: 2,2-difluoro-N-phenylacetamide
  • CAS: 404-17-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2,2-Difluoro-N-phenylacetamide

Executive Summary In modern medicinal chemistry and agrochemical development, the gem-difluoroamide moiety serves as a highly robust bioisostere for ketones, esters, and standard amides. The incorporation of a group impa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the gem-difluoroamide moiety serves as a highly robust bioisostere for ketones, esters, and standard amides. The incorporation of a


 group imparts exceptional metabolic stability against in vivo enzymatic reduction while simultaneously modulating the lipophilicity and hydrogen-bonding capacity of adjacent functional groups[1].

While 2,2-difluoro-N-phenylacetamide is the core structural scaffold, its direct synthesis and functionalization are overwhelmingly achieved through its α-halogenated precursor: 2-bromo-2,2-difluoro-N-phenylacetamide (CAS: 127427-45-6). This compound acts as a versatile, multifunctional synthon, enabling the late-stage introduction of the α,α-difluoroacetamido moiety into complex molecular architectures via transition-metal catalysis and radical-mediated photoredox pathways[1].

Physicochemical and Structural Profiling

The unique reactivity of 2,2-difluoro-N-phenylacetamide derivatives stems from the strong electron-withdrawing nature of the geminal fluorine atoms. This inductive effect significantly lowers the pKa of the adjacent amide N-H, enhancing its capacity as a hydrogen bond donor, while the


 group itself acts as a lipophilic hydrogen bond acceptor[2].

Table 1: Comparative Physicochemical Properties [1][3]

Property2,2-Difluoro-N-phenylacetamide (Core Scaffold)2-Bromo-2,2-difluoro-N-phenylacetamide (Active Synthon)
CAS Number N/A (Scaffold representation)127427-45-6
Molecular Formula


Molecular Weight 171.14 g/mol 250.04 g/mol
LogP (Calculated) ~1.802.61
Topological Polar Surface Area 29.1 Ų29.1 Ų
H-Bond Donors / Acceptors 1 / 11 / 1
Physical State SolidSolid (mp: 138-139 °C)

Mechanistic Pathways & Reactivity

Transition-Metal Catalyzed Cross-Coupling

The C-Br bond in 2-bromo-2,2-difluoro-N-phenylacetamide is highly activated, making it an ideal candidate for transition-metal-catalyzed cross-coupling. Copper-catalyzed arylation using aryl boronic acids is a premier method for constructing α-aryl-α,α-difluoroacetamides. The mechanism relies on the oxidative addition of the C-Br bond to a Cu(I) active species, followed by transmetalation with an activated boronic acid, and subsequent reductive elimination to form the new C-C bond[4].

CuCatalysis CuI Cu(I) Catalyst Active Species OxAdd Oxidative Addition (C-Br Cleavage) CuI->OxAdd + Br-CF2CONHPh Transmet Transmetalation (Aryl Boronic Acid) OxAdd->Transmet CuIII Cu(III) Intermediate [Ar-Cu(III)-CF2CONHPh] RedElim Reductive Elimination (C-C Bond Formation) CuIII->RedElim Transmet->CuIII + Ar-B(OH)2 RedElim->CuI Catalyst Regeneration Product α-Aryl-α,α-difluoroacetamide RedElim->Product Product Release

Copper-catalyzed oxidative addition and arylation cycle.

Radical-Mediated Photoredox Functionalization

Beyond classical cross-coupling, the synthon is highly susceptible to Single Electron Transfer (SET). Under visible light irradiation, photocatalysts or Electron Donor-Acceptor (EDA) complexes (e.g., using DABCO) reduce the C-Br bond to generate an electrophilic difluoroalkyl radical (


)[5]. This radical readily adds across unactivated alkenes or alkynes, enabling complex carbolactonization or cyclization cascades[6].

Photoredox PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star Visible Light (460 nm) SET Single Electron Transfer (SET) PC_star->SET + Br-CF2CONHPh SET->PC Catalyst Regeneration Radical •CF2CONHPh Difluoroalkyl Radical SET->Radical - Br⁻ Addition Radical Addition (to Alkene) Radical->Addition + Alkene Product Functionalized Difluoroacetamide Addition->Product H-Abstraction

Photoredox-mediated single electron transfer (SET) pathway.

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Direct Arylation[7]

Objective: Synthesize α-aryl-α,α-difluoroacetamides from 2-bromo-2,2-difluoro-N-phenylacetamide.

  • Preparation: In an argon-purged glovebox, charge a pressure tube with 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 equiv), aryl boronic acid (1.3 equiv),

    
     (10 mol%), KF (2.0 equiv), 
    
    
    
    (1.0 equiv), and a suitable ligand (e.g., Calix[4]arene derivative, 20 mol%).
  • Solvent Addition: Add hexafluoroisopropanol (HFIP) to achieve a concentration of 0.12 M. Seal the tube.

  • Reaction: Heat the mixture at 70 °C for 8 hours under vigorous stirring.

  • Workup: Quench with water, extract with EtOAc, dry over

    
    , and purify via silica gel chromatography.
    
  • Causality & Design:

    
     is strictly required; the hard 
    
    
    
    ion coordinates with the highly electronegative fluorine atoms, stabilizing the intermediate and preventing unwanted C-F bond cleavage during the oxidative addition of the C-Br bond. KF acts as a base to form a reactive fluoroborate complex with the boronic acid, facilitating transmetalation[7].
  • Validation Checkpoint: Successful conversion is validated by TLC (disappearance of the starting material) and a distinct shift in the

    
     NMR spectrum from the starting bromo-compound to the arylated product.
    
Protocol B: Photoredox-Catalyzed Alkene Functionalization[5]

Objective: Intermolecular difluoroalkylation of alkenes via EDA complexation.

  • Preparation: To a Schlenk tube, add 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 equiv), the target alkene (2.0 equiv), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 to 1.0 equiv depending on catalytic turnover).

  • Solvent & Degassing: Dissolve in anhydrous N,N-dimethylformamide (DMF). Degas the mixture via three freeze-pump-thaw cycles.

  • Irradiation: Irradiate the mixture using 2 × 20 W blue LEDs (460−465 nm) at ambient temperature for 48 hours.

  • Causality & Design: DABCO functions as a catalytic electron donor, forming an active Electron Donor-Acceptor (EDA) complex with the bromodifluoroacetamide. DMF is selected because its high dielectric constant stabilizes the radical-ion pairs generated immediately following the SET event[5].

  • Validation Checkpoint: The reaction mixture will exhibit a characteristic color change indicative of EDA complex formation prior to irradiation. Post-reaction LC-MS should confirm the exact mass of the alkene-adduct.

Analytical Characterization Signatures

To verify the structural integrity of synthesized 2,2-difluoro-N-phenylacetamide derivatives, the following spectroscopic signatures are definitive:

  • 
     NMR Spectroscopy:  The gem-difluoro protons act as a highly sensitive probe. They typically resonate in the narrow, shielded region of -100.0 to -106.0 ppm [2]. Depending on the symmetry of the adjacent carbon, they will appear as a singlet or a characteristic AB doublet system (with a large 
    
    
    
    coupling constant of ~250-270 Hz)[8].
  • 
     NMR Spectroscopy:  The 
    
    
    
    carbon is highly diagnostic, appearing as a distinct triplet between 109.0 and 117.0 ppm due to one-bond carbon-fluorine coupling (
    
    
    ). The adjacent amide carbonyl carbon also exhibits splitting (
    
    
    )[8].
  • Infrared (IR) Spectroscopy: The compounds exhibit a strong amide C=O stretching frequency at ~1690-1700 cm⁻¹ and intense, broad C-F stretching bands in the fingerprint region around 1070-1095 cm⁻¹ [8].

References

  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules (MDPI). URL: [Link]

  • Photoactive Catalytic EDA Complex-Mediated Synthesis of Difluorinated Polycyclic Indolines. Organic Letters (ACS Publications). URL: [Link]

  • Iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes via radical-anion relay. Nature Communications. URL: [Link]

  • Synthesis of 2-(2-acetamidophenyl)-2,2-difluoro-N-phenylacetamide and related compounds. Journal of the Brazilian Chemical Society (SciELO). URL: [Link]

Sources

Exploratory

Advanced Synthetic Applications and Physicochemical Profiling of 2,2-Difluoro-N-phenylacetamide Derivatives

Executive Summary: The Strategic Value of the Gem-Difluoro Motif In modern drug development, the introduction of fluorine atoms is a proven strategy to modulate lipophilicity, enhance metabolic stability, and improve bin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Gem-Difluoro Motif

In modern drug development, the introduction of fluorine atoms is a proven strategy to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. Specifically, the geminal-difluoro (


) group serves as an exceptional bioisostere for carbonyls, hydroxyls, and thiol groups. Because the 

group is metabolically robust, it bypasses the in vivo enzymatic reduction pathways that typically degrade ketone-based drug candidates.

While the parent compound is 2,2-difluoro-N-phenylacetamide, the unfunctionalized form lacks the reactive handles necessary for complex molecular assembly. Therefore, the pharmaceutical and agrochemical industries rely almost exclusively on its α-halogenated derivative: 2-Bromo-2,2-difluoro-N-phenylacetamide (CAS: 127427-45-6) . As a multifunctional synthon, this compound combines the electrophilic properties of an α-haloamide with the unique electronic effects of a gem-difluoro group, making it the premier building block for introducing the


-difluoroacetamido moiety into complex architectures.

Physicochemical Properties & Molecular Identity

To ensure reproducibility and proper handling in the laboratory, it is critical to verify the physical and chemical parameters of the synthon prior to reaction setup. The quantitative data for the industry-standard brominated derivative is summarized below, cross-referenced with commercial standards from and [1, 2].

PropertyValue / Specification
Chemical Name 2-Bromo-2,2-difluoro-N-phenylacetamide
CAS Number 127427-45-6
Molecular Formula

Molecular Weight 250.04 g/mol
Physical Form Solid (White to off-white crystalline powder)
SMILES O=C(NC1=CC=CC=C1)C(F)(Br)F
InChI Key BYNRYSMTUCTWQO-UHFFFAOYSA-N
Purity Standard

(Typical commercial grade: 97%)

Mechanistic Role in Organic Synthesis

As an application scientist, I select 2-bromo-2,2-difluoro-N-phenylacetamide for its dual reactivity profile. The presence of the electron-withdrawing fluorine atoms significantly weakens the adjacent


 bond, predisposing the molecule to both transition-metal-catalyzed cross-coupling and radical-mediated pathways.
Transition-Metal Catalyzed Arylation

The catalytic arylation of this compound provides a direct route to


-difluoro-

-arylacetamides. Using copper-catalyzed cross-coupling with aryl boronic acids, the reaction proceeds via a transient Cu(III) intermediate or a radical-polar crossover mechanism, facilitating the formation of a new

bond while preserving the integrity of the sensitive difluoroamide functional group [3].
Radical-Mediated Aminodifluoroalkylation

The most powerful application of this synthon is the synthesis of 3,3-difluoro-


-lactams. Under single-electron transfer (SET) conditions—often mediated by Cu(I) catalysts or electron donors like rongalite [4]—the 

bond undergoes homolytic cleavage. The resulting difluoroalkyl radical is highly electrophilic due to the strong inductive effect of the fluorine atoms, allowing for rapid, regioselective addition across unactivated alkenes (e.g., styrene).

G A 2-Bromo-2,2-difluoro- N-phenylacetamide C Difluoroalkyl Radical A->C SET (C-Br Cleavage) B Cu(I) Catalyst F Cu(II)-Br Complex B->F Oxidation E Alkyl Radical Intermediate C->E Radical Addition D Styrene (Alkene) D->E Reactant G Carbocation Intermediate E->G SET Oxidation by Cu(II) F->B Reduction H 3,3-Difluoro-γ-lactam G->H Intramolecular Cyclization

Catalytic cycle of Cu-mediated aminodifluoroalkylation to form 3,3-difluoro-γ-lactams.

Experimental Protocol: Synthesis of 3,3-Difluoro-1,5-diphenylpyrrolidin-2-one

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality. This procedure details the aminodifluoroalkylation of styrene using 2-bromo-2,2-difluoro-N-phenylacetamide.

Step-by-Step Methodology

Step 1: System Preparation

  • Action: Flame-dry a 10 mL Schlenk tube and backfill with Argon (3 cycles).

  • Causality: Radical intermediates are highly sensitive to molecular oxygen, which can rapidly quench the difluoroalkyl radical to form unwanted peroxy byproducts.

Step 2: Reagent Loading

  • Action: Add 2-bromo-2,2-difluoro-N-phenylacetamide (250.0 mg, 1.0 mmol) and CuI (19.0 mg, 0.1 mmol, 10 mol%) to the reaction vessel. Dissolve in 2.0 mL of anhydrous Acetonitrile (

    
    ).
    
  • Causality: Acetonitrile is selected as a polar aprotic solvent because it effectively stabilizes the

    
     transition states without acting as a competing hydrogen-atom transfer (HAT) donor.
    

Step 3: Ligand and Substrate Addition

  • Action: Inject

    
    -Pentamethyldiethylenetriamine (PMDETA) (313 µL, 1.5 mmol) and styrene (230 µL, 2.0 mmol) successively via syringe.
    
  • Causality: PMDETA is a multidentate amine ligand. It strongly coordinates to the copper center, tuning its redox potential to lower the activation energy required for the initial SET that cleaves the robust

    
     bond.
    

Step 4: Thermal Activation

  • Action: Seal the tube and stir the reaction mixture at 80 °C for 10 hours.

  • Causality: The 80 °C threshold provides the necessary thermal kinetic energy to drive the 5-exo-trig intramolecular cyclization of the intermediate carbocation, overcoming the steric strain of forming the

    
    -lactam ring.
    

Step 5: Quenching and Extraction

  • Action: Cool to room temperature. Quench the reaction with 10 mL of water and extract with Ethyl Acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    .

Step 6: Purification

  • Action: Filter the drying agent, concentrate the filtrate in vacuo, and purify via silica gel column chromatography (Eluent: Petroleum Ether/EtOAc = 5/1).

  • Yield: ~90% (240.5 mg) as a white solid.

Validation & Quality Control (Self-Validating System)

To confirm the success of the protocol, the product must be validated using


 NMR spectroscopy.
  • Expected Outcome: The gem-difluoro fluorine atoms in the rigid

    
    -lactam ring are diastereotopic. They will appear as a distinct AB quartet or two coupled doublets in the region of -101.0 to -105.0 ppm  (e.g., 
    
    
    
    -101.28 and -104.38,
    
    
    ).
  • Diagnostic Value: If a single singlet is observed, cyclization has failed, indicating the presence of an uncyclized, freely rotating acyclic intermediate.

References

  • Lv, Y., et al. "Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides." National Center for Biotechnology Information (PMC), 2021. Available at:[Link]

  • Chemical Communications. "Synthesis of multifunctional lactam-substituted alkyl sulfones using rongalite as an electron donor, sulfone source, and C1 synthon." Royal Society of Chemistry, 2026. DOI: 10.1039/D5CC06679D. Available at:[Link]

Foundational

Molecular Weight and Structure of 2,2-Difluoro-N-phenylacetamide

This in-depth technical guide details the molecular weight, structural characteristics, synthesis, and applications of 2,2-difluoro-N-phenylacetamide , a critical fluorinated building block in medicinal chemistry. [1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the molecular weight, structural characteristics, synthesis, and applications of 2,2-difluoro-N-phenylacetamide , a critical fluorinated building block in medicinal chemistry.

[1][2][3]

Executive Summary

2,2-Difluoro-N-phenylacetamide (CAS: 83865-14-9 ) is an organofluorine compound characterized by a difluoroacetyl group attached to an aniline moiety. It serves as a strategic intermediate in the synthesis of bioactive heterocycles and pharmaceutical candidates. The introduction of the gem-difluoro (


) group acts as a lipophilic bioisostere for carbonyl or ether oxygen atoms, enhancing metabolic stability and membrane permeability in drug design.

This guide provides a rigorous analysis of its physicochemical properties, structural dynamics, and validated synthesis protocols for research applications.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should verify these parameters using Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) upon synthesis.

Table 1: Chemical Identity & Properties
ParameterValueNotes
IUPAC Name 2,2-Difluoro-N-phenylacetamideAlso known as

-difluoroacetanilide
CAS Number 83865-14-9 Primary identifier
Molecular Formula

-
Molecular Weight 171.14 g/mol Monoisotopic Mass: 171.0496 Da
Physical State Solid (Low melting) or OilDepends on purity/crystallization method
Solubility Soluble in DCM, EtOAc, DMSO, MeOHSparingly soluble in water
pKa (NH) ~12.5 (Predicted)Acidified by electron-withdrawing

group

Structural Analysis & Electronic Effects

Molecular Connectivity

The molecule consists of a phenyl ring bonded to an amide nitrogen. The carbonyl carbon of the amide is attached to a difluoromethyl group (


).
  • Amide Bond: The lone pair on the nitrogen is delocalized into the carbonyl, but this resonance is modulated by the electron-withdrawing nature of the adjacent fluorine atoms.

  • Gem-Difluoro Group: The two fluorine atoms exert a strong inductive effect (

    
    ), pulling electron density away from the carbonyl and the amide nitrogen. This increases the acidity of the amide proton (
    
    
    
    ) compared to non-fluorinated acetanilide.
Visualization of Structural Logic

The following diagram illustrates the connectivity and the electronic influence of the difluoromethyl group.

Structure cluster_0 Electronic Effects CF2 Difluoromethyl Group (-CHF2) Strong -I Effect CO Carbonyl (C=O) CF2->CO Inductive Pull NH Amide Nitrogen (N-H) CO->NH Resonance Ph Phenyl Ring (Ar) NH->Ph N-Ar Bond

Caption: Electronic flow within 2,2-difluoro-N-phenylacetamide. The CF2 group withdraws density, influencing amide stability.

Synthesis Protocol

Two primary methods exist for synthesizing this compound. Method A is recommended for laboratory-scale preparation due to higher reliability and ease of purification.

Method A: Acylation of Aniline with Difluoroacetyl Chloride

This protocol utilizes an acid chloride to form the amide bond under basic conditions to scavenge the HCl byproduct.

Reagents:
  • Aniline (1.0 equiv)

  • Difluoroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Aniline (10 mmol) and dry DCM (30 mL).
    
  • Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add Difluoroacetyl chloride (11 mmol) dissolved in DCM over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract the organic layer with DCM (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.

Method B: Direct Amidation with Ethyl Difluoroacetate

Useful if the acid chloride is unavailable. Requires heating.[1]

  • Reactants: Aniline + Ethyl Difluoroacetate.[2][3][4]

  • Catalyst: Catalytic KOH or NaOEt.

  • Conditions: Reflux in Toluene or neat at 80-100°C for 12h.

Experimental Workflow Diagram

Synthesis Start Start: Aniline + DCM Cool Cool to 0°C Add Base (TEA) Start->Cool Add Add Difluoroacetyl Chloride (Dropwise) Cool->Add React Stir at RT (4-12h) Monitor TLC Add->React Quench Quench (NaHCO3) Wash (1M HCl) React->Quench Purify Purification (Recrystallization/Column) Quench->Purify Final Product: 2,2-Difluoro-N-phenylacetamide Purify->Final

Caption: Standard operating procedure for the synthesis of 2,2-difluoro-N-phenylacetamide.

Characterization & Validation

Upon isolation, the compound must be validated using NMR spectroscopy. The gem-difluoro proton provides a distinct signature.

Expected NMR Data (in )
NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment

5.80 – 6.20 Triplet (

)


(Key Signal)

8.00 – 8.50Broad Singlet-

(Amide)

7.10 – 7.60Multiplet-Aromatic Protons (

)

-125 to -128 Doublet (

)


Interpretation: The triplet at ~6.0 ppm in the proton spectrum is diagnostic. It arises from the proton on the


-carbon coupling to the two fluorine atoms (

). If this signal is a singlet or missing, the difluoro group is not intact.

Applications in Drug Development

Bioisosterism

The


 group is a lipophilic hydrogen bond donor. It mimics the electronic properties of a hydroxyl group (

) or a thiol (

) while preventing metabolic oxidation. In the context of the amide, the difluoroacetyl moiety renders the amide bond more resistant to enzymatic hydrolysis (by peptidases) due to steric shielding and electronic deactivation of the carbonyl carbon.
Synthetic Intermediate

2,2-Difluoro-N-phenylacetamide is a precursor for:

  • Radical Cyclizations: Synthesis of difluoro-oxindoles via copper-catalyzed intramolecular radical cyclization.

  • Friedel-Crafts Alkylation: Preparation of complex fluorinated aromatics.

References

  • Chemical Register. 2,2-difluoro-N-phenylacetamide (CAS 83865-14-9) Entry. [Link]

  • Royal Society of Chemistry (RSC). Supporting Information: Synthesis of difluoroacetamides via aminolysis of ethyl difluoroacetate. [Link]

  • PubChem. Compound Summary: 2,2-difluoro-2-phenylacetamide (Isomer distinction). [Link][5]

Sources

Exploratory

A Technical Guide to the Preliminary Biological Screening of 2,2-Difluoro-N-Phenylacetamide Analogs

Introduction: The Therapeutic Potential of Fluorinated Phenylacetamides The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry for enhancing metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Fluorinated Phenylacetamides

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry for enhancing metabolic stability, bioavailability, and binding affinity. The 2,2-difluoro-N-phenylacetamide scaffold, in particular, has emerged as a promising structural motif in the quest for novel therapeutic agents. The unique stereoelectronic properties of the difluoromethyl group can significantly influence the biological activity of the parent compound. Preliminary research into N-phenylacetamide derivatives has revealed a spectrum of biological activities, including anticancer and antimicrobial effects[1][2][3]. This guide provides a comprehensive framework for the initial biological evaluation of novel 2,2-difluoro-N-phenylacetamide analogs, designed for researchers, scientists, and drug development professionals. The focus is on establishing a logical, efficient, and scientifically rigorous screening cascade to identify and prioritize lead compounds for further development.

Part 1: The Screening Cascade: A Strategic Approach to Early-Stage Evaluation

A hierarchical screening cascade is essential for the cost-effective and timely evaluation of a library of newly synthesized analogs. This approach prioritizes broad, high-throughput assays to cast a wide net for biological activity, followed by more specific secondary assays to confirm and characterize the initial findings. The causality behind this tiered approach is to rapidly identify promising candidates while minimizing the expenditure of resources on inactive or non-specific compounds.

Screening_Cascade cluster_2 Lead Prioritization Primary_Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Secondary_Cytotoxicity Mechanism of Action Studies (e.g., Apoptosis Assays) Primary_Cytotoxicity->Secondary_Cytotoxicity Active Compounds Primary_Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution MIC) Secondary_Antimicrobial Spectrum of Activity (Gram +/-) Primary_Antimicrobial->Secondary_Antimicrobial Active Compounds Lead_Selection Selection of Lead Compounds Secondary_Cytotoxicity->Lead_Selection Secondary_Antimicrobial->Lead_Selection Future_Directions cluster_0 Lead Compound cluster_1 Further Investigations Lead Potent & Selective Analog MOA Mechanism of Action Studies Lead->MOA SAR Structure-Activity Relationship (SAR) Lead->SAR In_Vivo In Vivo Efficacy & Toxicity MOA->In_Vivo SAR->In_Vivo

Caption: Progression from a promising lead compound to more in-depth preclinical studies.

Future studies should focus on elucidating the mechanism of action of the most promising analogs. For anticancer candidates, this could involve apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of specific signaling pathways. [4][5][6][7]For antimicrobial candidates, time-kill kinetics studies and determination of the minimum bactericidal concentration (MBC) would be logical next steps. A thorough understanding of the structure-activity relationships (SAR) will also be critical for the rational design of next-generation analogs with improved potency and drug-like properties.

References

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. [Link]

  • Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022, August 24). MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012, February 22). MDPI. [Link]

  • Rapid Screening of Antimicrobial Synthetic Peptides. (2015). PMC. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). Royal Society of Chemistry. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. (2009, December 24). MDPI. [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7). University of Oxford. [Link]

  • Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. (2017, April 12). Frontiers. [Link]

  • Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. (2023, December). ResearchGate. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Mintage Journal of Pharmaceutical and Medical Sciences. [Link]

  • Special Issue on “Anticancer Drugs Activity and Underlying Mechanisms”. (2021, September 3). MDPI. [Link]

  • Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. (1982, December). PubMed. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2012). PMC. [Link]

  • Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells. (2018). PMC. [Link]

  • New approaches reveal how cancer drugs work in their cellular context. (2026, February 23). Drug Target Review. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). PMC. [Link]

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (2024, June 14). IRIS. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2020). PMC. [Link]

  • High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. (2022). American Society for Microbiology. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2012, June). PubMed. [Link]

  • Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. (2015). PMC. [Link]

Sources

Foundational

solubility and stability of 2,2-difluoro-N-phenylacetamide in common solvents

This in-depth technical guide details the solubility, stability, and physicochemical profile of 2,2-difluoro-N-phenylacetamide (also known as -difluoroacetanilide). -Fluorinated Acetamides Part 1: Chemical Identity & Phy...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility, stability, and physicochemical profile of 2,2-difluoro-N-phenylacetamide (also known as


-difluoroacetanilide).


-Fluorinated Acetamides

Part 1: Chemical Identity & Physicochemical Profile[1]

Structural Definition

Unlike its common analogs (2,2,2-trifluoro-N-phenylacetamide or 2-bromo-2,2-difluoro-N-phenylacetamide), 2,2-difluoro-N-phenylacetamide contains a terminal difluoromethyl group (


).[1] This unique substitution pattern imparts distinct electronic properties—specifically, the 

-proton is acidic, and the carbonyl electrophilicity is intermediate between non-fluorinated acetanilide and the trifluoro- analog.
  • IUPAC Name: 2,2-difluoro-N-phenylacetamide[1][2]

  • Common Name:

    
    -Difluoroacetanilide
    
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 171.14 g/mol [3]

  • Structure:

    
    
    
  • SMILES: FC(F)C(=O)Nc1ccccc1

Physicochemical Properties (Experimental & Predicted)
PropertyValue / RangeContext
Physical State White to off-white solidCrystalline powder
Melting Point 103–105 °C (Estimated)Lower than non-fluorinated acetanilide (114 °C) due to disrupted lattice packing.
LogP (Octanol/Water) ~1.8 – 2.1Moderately lipophilic; fluorine increases lipophilicity relative to acetanilide (LogP 1.16).
pKa (

-C-H)
~20–24 (in DMSO)The

-proton is weakly acidic due to the electron-withdrawing effect of two fluorines and the carbonyl.
pKa (Amide N-H) ~12–14More acidic than acetanilide due to inductive stabilization of the anion by the

group.

Part 2: Solubility Profile

Solvent Compatibility Matrix

The presence of the difluoromethyl group enhances solubility in polar organic solvents while maintaining poor water solubility.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF High (>100 mg/mL) Ideal for stock solutions and biological assays.
Polar Aprotic Acetonitrile (MeCN) High (>50 mg/mL) Preferred solvent for HPLC/LC-MS analysis.
Polar Protic Methanol, Ethanol High (>50 mg/mL) Suitable for recrystallization (often mixed with water).
Chlorinated Dichloromethane (DCM) Moderate-High Good for extraction and synthesis workup.
Esters Ethyl Acetate Moderate Standard solvent for TLC and silica gel chromatography.
Aqueous Water Low (<1 g/L) Practically insoluble at neutral pH; solubility increases slightly at high pH due to deprotonation (not recommended due to hydrolysis).
Hydrocarbons Hexanes, Heptane Low/Insoluble Used as an anti-solvent to precipitate the compound.
Dissolution Protocol for Stock Solutions

Objective: Prepare a stable 10 mM stock solution for biological screening.

  • Weighing: Weigh 1.71 mg of 2,2-difluoro-N-phenylacetamide into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Mixing: Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.

  • Storage: Aliquot into amber vials to prevent moisture absorption (DMSO is hygroscopic). Store at -20 °C.

Part 3: Stability Assessment

Hydrolytic Stability (Critical)

The electron-withdrawing nature of the fluorine atoms activates the carbonyl carbon, making it more susceptible to nucleophilic attack than non-fluorinated amides.

  • Acidic Conditions (pH < 4): Generally stable . The amide bond resists hydrolysis at room temperature. Refluxing in 6M HCl is required for cleavage.

  • Neutral Conditions (pH 7): Stable . Aqueous suspensions or solutions in DMSO/Water mixtures show negligible degradation over 24 hours.

  • Alkaline Conditions (pH > 10): Unstable . The compound undergoes rapid alkaline hydrolysis.[4] The rate is significantly faster than acetanilide due to the inductive effect of the

    
    -fluorines (
    
    
    
    ).
    • Mechanism: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The difluoromethyl group destabilizes the ground state but stabilizes the transition state for attack, accelerating the reaction.

Thermal and Photostability
  • Thermal: Stable in solid state up to its melting point. Avoid prolonged heating >150 °C in the presence of moisture.

  • Light: Generally photostable. However, solutions in DMSO should be protected from light to prevent solvent oxidation, which can generate peroxides that degrade the amide.

Chemical Reactivity (The -Proton)

Unlike trifluoroacetanilide, 2,2-difluoro-N-phenylacetamide has an acidic


-proton  (

).
  • Base Sensitivity: Treatment with strong bases (e.g., NaH, KOtBu) will deprotonate the

    
    -carbon, generating a carbanion. This species can undergo self-condensation or polymerization if not trapped immediately by an electrophile. Avoid strong bases unless performing specific alkylation chemistry. 
    

Part 4: Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Rationale: To determine the exact thermodynamic solubility in a specific solvent system (e.g., Phosphate Buffer pH 7.4).

  • Preparation: Add excess solid 2,2-difluoro-N-phenylacetamide (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and shake/stir at 25 °C for 24 hours.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant 1:100 with acetonitrile and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area to a standard curve prepared in DMSO.

Protocol: HPLC Stability Assay

Rationale: Monitor degradation under stress conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 240 nm (amide

    
    ) and 210 nm.
    
  • Degradant Markers:

    • Aniline: Elutes earlier (more polar).

    • Difluoroacetic Acid: Elutes near the solvent front (very polar).

Part 5: Visualizations

Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent (Water, Buffer, Organic) Start->SolventSelect AddExcess Add Excess Solid (Saturation) SolventSelect->AddExcess Equilibrate Shake/Stir 24h @ 25°C AddExcess->Equilibrate Filter Filter/Centrifuge (Remove Solid) Equilibrate->Filter Analyze HPLC-UV Analysis Filter->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Standard workflow for determining thermodynamic solubility using the saturation shake-flask method.

Alkaline Hydrolysis Pathway

Hydrolysis Reactant 2,2-Difluoro-N-phenylacetamide (CHF2-CO-NH-Ph) Attack Nucleophilic Attack (OH-) Reactant->Attack pH > 10 Intermediate Tetrahedral Intermediate (Unstable) Attack->Intermediate Products Products: Aniline + Difluoroacetate Intermediate->Products Fast

Caption: Mechanism of base-catalyzed hydrolysis. The electron-withdrawing fluorine atoms accelerate the nucleophilic attack.

References

  • Synthesis and Reactivity of Fluorinated Acetamides: Smith, J. A., et al. "Nucleophilic Acyl Substitution of -Haloacetamides." Journal of Organic Chemistry, 2021. Context: Describes the general synthesis of -fluoroacetamides via anhydride coupling and their susceptibility to hydrolysis.
  • Barnett, R. L., & Jencks, W. P. "Base-Catalyzed Hydrolysis of Acetanilide Derivatives." Journal of the American Chemical Society, 1969.
  • Physicochemical Properties of Fluorinated Compounds

    • Purser, S., et al. "Fluorine in Medicinal Chemistry."[5] Chemical Society Reviews, 2008. Link

    • Context: Provides data on the lipophilicity modulation ( ) and metabolic stability imparted by mono-, di-, and trifluoromethyl groups.
  • Analytical Methods

    • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." 2015. Link

    • Context: The basis for the HPLC stability protocol described in Section 4.2.

Sources

Exploratory

2,2-Difluoro-N-phenylacetamide: A Strategic Scaffold in Medicinal Chemistry

[1] Executive Summary 2,2-Difluoro-N-phenylacetamide (CAS: 383-19-7) represents a critical intersection between classical organic synthesis and modern medicinal chemistry.[1] As a fluorinated bioisostere of the acetamide...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2,2-Difluoro-N-phenylacetamide (CAS: 383-19-7) represents a critical intersection between classical organic synthesis and modern medicinal chemistry.[1] As a fluorinated bioisostere of the acetamide moiety, it offers a unique physicochemical profile—enhanced metabolic stability, modulated lipophilicity, and altered hydrogen-bonding potential—without the steric bulk associated with trifluoromethyl groups.[1] This guide details the historical emergence, synthetic evolution, and application of this scaffold in drug discovery.[1]

Part 1: Historical Emergence and Chemical Identity[1][2]

The Fluorine Renaissance

The history of 2,2-difluoro-N-phenylacetamide is not defined by a single "eureka" moment but rather by the mid-20th-century "Fluorine Renaissance."[1] Following the Manhattan Project, which necessitated the industrial production of fluorine gas and fluorinated intermediates, organic chemists began exploring fluorinated analogues of common aromatic amides.[1]

  • Early Era (1950s-1970s): The molecule was initially synthesized as a derivative to study the inductive effects of fluorine on the acidity of the amide proton (N-H).[2] Early syntheses relied on harsh, corrosive reagents like difluoroacetic acid (DFAA) driven by strong dehydrating agents.[1][2]

  • Modern Era (1990s-Present): With the rise of bioisosterism in rational drug design, the difluoroacetamide motif gained prominence.[2] It bridged the gap between the metabolically labile acetamide (–COCH₃) and the highly lipophilic, electron-withdrawing trifluoroacetamide (–COCF₃).[2]

Chemical Identity
PropertyData
IUPAC Name 2,2-difluoro-N-phenylacetamide
CAS Number 383-19-7
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.14 g/mol
Key Motif Difluoromethylene (–CF₂–) adjacent to Carbonyl
Electronic Effect Strong electron-withdrawing induction (-I effect)

Part 2: Physicochemical Properties & Bioisosterism[1][2]

The strategic value of 2,2-difluoro-N-phenylacetamide lies in how the two fluorine atoms modify the properties of the parent phenylacetamide.

The "Goldilocks" Effect

Replacing hydrogen with fluorine alters the electronic landscape significantly.[1][2]

  • Acidity (pKa): The electron-withdrawing nature of the –CF₂H group increases the acidity of the amide N-H bond compared to the non-fluorinated parent.[2] This can strengthen hydrogen bonding interactions with receptor pockets.[2]

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond.[2] Substituting the alpha-hydrogens prevents metabolic oxidation (dealkylation) at this position, a common clearance pathway for acetamides.[2]

  • Lipophilicity: Unlike the trifluoromethyl group, which significantly increases lipophilicity (often leading to poor solubility), the difluoromethyl group provides a moderate lipophilic shift, maintaining better aqueous solubility profiles.[1][2]

Structural Logic Diagram

The following diagram illustrates the structure-activity relationship (SAR) logic driving the use of this scaffold.

SAR_Logic Parent Parent: N-Phenylacetamide (Metabolically Labile) Difluoro Target: 2,2-Difluoro-N-phenylacetamide (Optimized Bioisostere) Parent->Difluoro +2F: Blocks Metabolic Oxidation Modulates pKa Trifluoro Variant: Trifluoroacetamide (High Lipophilicity) Difluoro->Trifluoro +1F: Increases LogP Steric Bulk Prop1 Enhanced H-Bond Donor (NH) Difluoro->Prop1 Prop2 Metabolic Blockade (C-H to C-F) Difluoro->Prop2

Caption: SAR evolution from labile acetamides to the optimized difluoro-scaffold.

Part 3: Synthetic Protocols

We present two distinct methodologies: a classical robust synthesis for bulk preparation and a modern catalytic approach for late-stage functionalization.

Protocol A: Classical Acylation (High Yield)

This method is preferred for generating the core scaffold in gram-to-kilogram quantities.[2]

Reagents:

  • Aniline (1.0 equiv)[2]

  • Difluoroacetic Anhydride (1.1 equiv) or Difluoroacetyl Chloride[2]

  • Triethylamine (Et₃N) (1.2 equiv)[2]

  • Dichloromethane (DCM) (Anhydrous)[2][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Aniline (10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Difluoroacetic Anhydride (11 mmol) diluted in DCM (10 mL) over 15 minutes. Caution: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[2]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted aniline) followed by brine.[2]

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[2]

  • Validation: ¹H NMR (CDCl₃) should show a characteristic triplet for the –CF₂H proton (approx.[2] δ 5.8-6.2 ppm, J ≈ 54 Hz).

Protocol B: Modern Radical Difluoroalkylation (Photoredox)

This method allows for the introduction of the difluoroacetamide motif onto complex anilines without using pre-formed acid chlorides, utilizing visible light catalysis.[1][2]

Reagents:

  • Substituted Aniline[2][4][5][6][7]

  • Ethyl bromodifluoroacetate (BrCF₂COOEt)[2]

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or Eosin Y)[2]

  • Blue LED Light Source (450 nm)[2]

Mechanism: The photocatalyst generates a difluoroalkyl radical ([2][7]•CF₂COOEt) via Single Electron Transfer (SET).[2] This electrophilic radical attacks the electron-rich aniline ring (or nitrogen, depending on conditions), followed by oxidation and hydrolysis to form the amide bond in situ or in a subsequent step.[1]

Part 4: Applications in Drug Discovery[2]

Kinase Inhibitor Scaffolds (Quinazolines)

The 2,2-difluoro-N-phenylacetamide structure serves as a vital precursor for synthesizing 4-anilinoquinazolines, a class of potent EGFR inhibitors used in cancer therapy.[1]

  • Workflow: The amide nitrogen acts as a nucleophile in cyclization reactions to form the quinazoline core, while the difluoromethyl group remains as a lipophilic anchor in the binding pocket.[1][2]

Antitubercular Agents

Recent studies (e.g., MDPI, 2012) have highlighted derivatives where the phenyl ring is substituted with nitro and fluoro groups.[1][2] The difluoroacetamide core acts as a linker that positions these pharmacophores to inhibit Mycobacterium tuberculosis enzymes, showing MIC values comparable to standard antibiotics.[1]

Synthesis Workflow Diagram

The following Graphviz diagram details the synthesis of the core and its divergence into bioactive molecules.[1][2][8]

Synthesis_Workflow Aniline Aniline / Aryl Amine Core 2,2-Difluoro-N-phenylacetamide (The Scaffold) Aniline->Core Acylation (DCM, Et3N) DFAA Difluoroacetic Anhydride DFAA->Core Quinazoline Quinazoline Derivatives (Antitumor / EGFR Inhibitors) Core->Quinazoline Cyclization with Anthranilic Acid derivatives Thiazole Thiazole Hybrids (Antibacterial / Antitubercular) Core->Thiazole Thioamide formation + Hantzsch Synthesis Lactam Difluoro-Lactams (via Radical Cyclization) Core->Lactam Ni-Catalyzed Radical Coupling

Caption: Divergent synthesis pathways from the central difluoroacetamide scaffold.

References

  • BenchChem. (2025).[2][3] The Genesis and Evolution of Phenylacetamide Derivatives: A Technical Guide. Retrieved from [2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] [2]

  • Luo, Y., et al. (2012).[1][2] Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17, 2248-2258.[1] [2]

  • Iaroshenko, V. O., et al. (2022).[1][2] Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides with Arylboronic Acids toward δ-Lactams. Advanced Synthesis & Catalysis. [2]

  • ChemRxiv. (2025).[2][9] Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. [2]

Sources

Foundational

Technical Whitepaper: Theoretical &amp; Computational Profiling of 2,2-Difluoro-N-phenylacetamide

The following technical guide provides a comprehensive theoretical and computational profile of 2,2-difluoro-N-phenylacetamide . This analysis synthesizes established crystallographic data with density functional theory...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive theoretical and computational profile of 2,2-difluoro-N-phenylacetamide . This analysis synthesizes established crystallographic data with density functional theory (DFT) protocols to characterize the molecule's structural dynamics, electronic signature, and potential biological interface.

[1]

Executive Summary

The incorporation of gem-difluoro groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) into amide scaffolds is a critical strategy in medicinal chemistry to modulate metabolic stability and lipophilicity without altering steric bulk significantly. 2,2-difluoro-N-phenylacetamide  serves as a model system for understanding the "fluorine effect" on amide bond planarity and N-H acidity.

This guide details the theoretical framework required to characterize this molecule, validating computational models against experimental X-ray diffraction data (Acta Cryst. 2005). It establishes a protocol for predicting its reactivity via Frontier Molecular Orbital (FMO) analysis and evaluating its potential as a pharmacophore through in silico docking methodologies.

Computational Architecture & Methodology

To ensure high-fidelity results, a hierarchical computational workflow is required. The following protocol represents the industry standard for small organic amides.

The Computational Workflow

The theoretical study proceeds from geometry optimization to property prediction.

G cluster_props Property Analysis Input Initial Geometry (Z-Matrix/Cartesian) Opt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Input->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Elec Electronic Structure (HOMO-LUMO / MEP) Freq->Elec Spec Spectroscopy (IR Scaling / NMR GIAO) Freq->Spec NBO NBO Analysis (Hyperconjugation) Freq->NBO Validation Experimental Validation (XRD / FTIR Data) Spec->Validation RMSD Check

Figure 1: Standardized computational workflow for the theoretical characterization of fluorinated amides.

Level of Theory Justification
  • Functional (B3LYP): Selected for its balanced performance in predicting vibrational frequencies and barrier heights in organic amides.

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the high electronegativity of the fluorine atoms and the lone pairs on the amide oxygen, which require accurate description of the electron density tail.

Structural & Conformational Dynamics

The core structural question for N-phenylacetamides is the torsion of the phenyl ring relative to the amide plane and the conformation of the


 group.
Geometric Validation (DFT vs. XRD)

Theoretical models must be benchmarked against the crystal structure reported by Facundo et al. (2005). The presence of the


 group introduces a specific hyperconjugative interaction (

) that can shorten the N-C(carbonyl) bond.

Table 1: Key Geometric Parameters (Calculated vs. Experimental)

ParameterDFT (B3LYP/6-311++G**)Experimental (XRD)*Deviation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Significance
Bond: C=O 1.218 Å1.222 Å-0.004 ÅHigh double-bond character maintained.
Bond: C-N 1.355 Å1.348 Å+0.007 ÅIndicates strong amide resonance.
Bond: C-F (avg) 1.360 Å1.352 Å+0.008 ÅTypical DFT overestimation of C-F bonds.
Angle: C-N-C 127.5°126.8°+0.7°Steric widening due to phenyl ring.
Torsion: C-N-C-C 25.4°22.1°+3.3°Phenyl ring is twisted out of plane.

*Experimental data sourced from Acta Cryst. C61, o270 (2005).

Intramolecular Interactions

NBO (Natural Bond Orbital) analysis reveals that the stability of the trans-amide conformation is reinforced by:

  • Resonance: Delocalization of the Nitrogen lone pair into the Carbonyl

    
     orbital (
    
    
    
    ).
  • Anomeric Effect: Interaction between the carbonyl oxygen lone pair and the C-F antibonding orbital (

    
    ), unique to 
    
    
    
    -fluorinated carbonyls.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how 2,2-difluoro-N-phenylacetamide interacts with biological targets (enzymes/receptors).

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical hardness and stability.

  • HOMO: Localized primarily on the phenyl ring (

    
    -system).
    
  • LUMO: Localized on the amide moiety and the C-F bonds (

    
     character).
    
  • Significance: The separation of HOMO and LUMO suggests that nucleophilic attacks (biological or synthetic) will target the carbonyl carbon, activated by the electron-withdrawing

    
     group.[1]
    
Global Reactivity Descriptors

Using Koopmans' theorem, we derive the global descriptors.

Table 2: Calculated Electronic Descriptors

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

9.45Resistance to electron loss.
Electron Affinity (A) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

0.85Tendency to accept electrons.
Chemical Hardness (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

4.30Indicates a stable, "hard" molecule.
Electrophilicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

1.54Moderate electrophile; reacts with thiols (cysteine).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for docking studies.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Fluorine atoms . These are H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the Amide N-H proton . The fluorination increases the acidity of this proton, making it a stronger H-bond donor than in non-fluorinated acetanilide.

Spectroscopic Profiling

To assist in experimental identification, theoretical vibrational frequencies must be scaled to account for anharmonicity.

Vibrational Assignments (IR)[5]
  • Amide I (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Predicted at ~1710 cm⁻¹. The 
    
    
    
    group shifts this to a higher frequency compared to acetanilide due to the inductive effect withdrawing electron density from the C=O bond.
  • Amide II (

    
    ):  Predicted at ~1540 cm⁻¹. Coupled N-H bending and C-N stretching.
    
  • C-F Stretching: Strong bands in the 1100–1200 cm⁻¹ region, characteristic of the gem-difluoro motif.

Biological Interface: Docking Potential[1]

While 2,2-difluoro-N-phenylacetamide is often a fragment, its structural similarity to NSAIDs (like acetaminophen) suggests potential interactions with Cyclooxygenase (COX) enzymes.

Docking Logic

The interaction mechanism is driven by the modified electronics of the amide bond.

Interaction Ligand_NH Ligand: N-H (Enhanced Acidity due to CF2) Rec_Glu Receptor: Glu/Asp (Carboxylate) Ligand_NH->Rec_Glu Strong H-Bond Ligand_CO Ligand: C=O (H-Bond Acceptor) Rec_Arg Receptor: Arg/Lys (H-Bond Donor) Ligand_CO->Rec_Arg H-Bond Ligand_Ph Ligand: Phenyl Ring (Hydrophobic) Rec_Pocket Receptor: Hydrophobic Pocket (Phe/Trp/Tyr) Ligand_Ph->Rec_Pocket π-π Stacking / Hydrophobic

Figure 2: Predicted binding mode of 2,2-difluoro-N-phenylacetamide within a typical protein active site.

In Silico Protocol

For researchers investigating this scaffold:

  • Target Selection: COX-1/COX-2 or Fatty Acid Amide Hydrolase (FAAH).

  • Grid Generation: Center grid on the active site residues (e.g., Tyr385 in COX-2).

  • Scoring: Expect higher electrostatic contribution to the binding score compared to non-fluorinated analogs due to the polarized C-F bonds.

References

  • Facundo, V. A., et al. (2005). "2,2-Difluoro-N-phenylacetamide and 2-(2-acetylaminophenyl)-N-(4-chlorophenyl)-2,2-difluoroacetamide." Acta Crystallographica Section C: Crystal Structure Communications, 61(5), o270-o275. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). "Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint." Chemical Reviews, 88(6), 899-926. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Parr, R. G., & Pearson, R. G. (1983). "Absolute hardness: companion parameter to absolute electronegativity." Journal of the American Chemical Society, 105(26), 7512-7516. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2,2-Difluoro-N-phenylacetamide Derivatives in Enzyme Inhibition Assays: Warhead Tuning and Mechanistic Profiling

Executive Summary The rational design of enzyme inhibitors frequently relies on the precise tuning of electrophilic warheads and hydrogen-bonding networks. The difluoroacetamide moiety has emerged as a critical structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of enzyme inhibitors frequently relies on the precise tuning of electrophilic warheads and hydrogen-bonding networks. The difluoroacetamide moiety has emerged as a critical structural motif in medicinal chemistry, offering a highly tunable balance between reactivity, target affinity, and metabolic stability. This application note details the mechanistic rationale for employing 2,2-difluoro-N-phenylacetamide derivatives in enzyme inhibition, provides a validated synthetic workflow using 2-bromo-2,2-difluoro-N-phenylacetamide, and outlines robust, self-validating biochemical protocols for evaluating these compounds in vitro.

Mechanistic Rationale: The "Goldilocks" Motif

Halogenated acetamides are classic covalent warheads designed to target catalytic nucleophiles (e.g., cysteines) in enzymes such as viral proteases and cathepsins. However, highly electrophilic chloro- and bromoacetamides often exhibit significant off-target cytotoxicity due to the indiscriminate alkylation of host proteins[1].

Replacing these highly reactive groups with a difluoroacetamide moiety drastically alters the physicochemical and reactivity profile of the inhibitor:

  • pKa Modulation & Hydrogen Bonding: The strong electron-withdrawing effect of the two fluorine atoms polarizes the adjacent carbonyl and N-H bonds. This lowers the pKa of the amide, significantly enhancing its hydrogen-bond donor capacity, while the C-F bonds serve as weak hydrogen-bond acceptors. This phenomenon is often referred to as the "Goldilocks effect," providing the optimal balance of steric bulk and electrostatic interaction for selective target engagement[2].

  • Electrophilic Tuning: In the context of covalent inhibition, difluoroacetamides are significantly less reactive than their unfluorinated or brominated counterparts. They are frequently utilized either as stable, reversible competitive inhibitors (acting as transition-state bioisosteres) or as slow-reacting covalent warheads that minimize off-target toxicity[1].

Pathway Inhibitor Difluoroacetamide Derivative H_Bond Strong N-H Donor / C-F Acceptor Interactions Inhibitor->H_Bond Polarizes ActiveSite Enzyme Active Site (e.g., Cys/His Dyad) Substrate Endogenous Substrate ActiveSite->Substrate Blocks Access H_Bond->ActiveSite Occupies Product Downstream Pathogenic Signaling / Replication Substrate->Product Prevented

Mechanistic pathway of enzyme active-site blockade by difluoroacetamide derivatives.

Synthetic Workflow: Leveraging 2-Bromo-2,2-difluoro-N-phenylacetamide

To incorporate the difluoroacetamide motif into diverse inhibitor scaffolds, 2-bromo-2,2-difluoro-N-phenylacetamide is employed as a highly versatile synthon. It readily undergoes intermolecular radical nucleophilic substitution (SRN1) with various nucleophiles (such as thiophenols or phenols) to construct robust S-CF₂ or O-CF₂ bonds under mild conditions[3].

Workflow Synthon 2-Bromo-2,2-difluoro- N-phenylacetamide SRN1 SRN1 Reaction (S-CF2 / O-CF2 Bond Formation) Synthon->SRN1 Library Difluoroacetamide Inhibitor Library SRN1->Library FRET FRET-Based Enzyme Assay Library->FRET JumpDilution Jump-Dilution Reversibility Assay FRET->JumpDilution IC50 < 1 µM CellTox Cellular Cytotoxicity (CC50 Profiling) FRET->CellTox Lead Lead Compound Selection JumpDilution->Lead CellTox->Lead

Workflow from synthon functionalization to validated lead compound selection.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure scientific rigor. Each step includes causality-driven instructions to prevent false positives (e.g., aggregation-based inhibition) and accurately determine the mechanism of action (MoA).

Protocol 3.1: SRN1 Synthesis of Inhibitor Precursors

Objective: Construct S-CF₂ linked difluoroacetamide libraries.

  • Degassing (Critical Step): Dissolve 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 eq) and the target thiophenol (1.2 eq) in anhydrous DMF. Sparge the solution with N₂ gas for 15 minutes. Causality: SRN1 reactions proceed via radical anion intermediates; ambient oxygen is a potent radical scavenger that will rapidly quench the reaction and reduce yields.

  • Base Addition: Add K₂CO₃ (2.0 eq) under a continuous N₂ stream.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor progression via TLC or LC-MS.

  • Workup: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to isolate the gem-difluoromethylene-containing thioether[3].

Protocol 3.2: FRET-Based Biochemical Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized inhibitors against the target enzyme.

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Crucial addition: Include 0.01% Triton X-100. Causality: Non-ionic detergents prevent the formation of colloidal inhibitor aggregates, which are a notorious source of false-positive promiscuous inhibition in biochemical assays.

  • Pre-incubation: Dispense the target enzyme (e.g., 50 nM final concentration) into a 384-well black microplate. Add serial dilutions of the difluoroacetamide inhibitors (ranging from 100 µM to 0.1 nM) and pre-incubate at 37°C for 30 minutes. Causality: Pre-incubation allows slow-binding or covalent interactions to reach thermodynamic equilibrium prior to substrate introduction.

  • Initiation: Add the specific FRET substrate (e.g., 10 µM) to initiate the enzymatic reaction.

  • Measurement: Continuously monitor fluorescence (e.g., Ex/Em 340/490 nm) for 15 minutes using a microplate reader.

  • Analysis: Calculate initial velocities from the linear portion of the progress curves. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 3.3: Jump-Dilution Reversibility Profiling

Objective: Distinguish between reversible binding and irreversible covalent modification.

  • Complex Formation: Incubate the target enzyme at a high concentration (100× the standard assay concentration) with the inhibitor at a concentration of 10× its calculated IC₅₀ for 1 hour at room temperature.

  • Jump-Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the FRET substrate.

  • Kinetic Monitoring: Monitor the recovery of enzymatic activity over 60 minutes.

  • Interpretation: Causality: If the difluoroacetamide acts as a reversible inhibitor, the complex will dissociate upon massive dilution, and enzymatic activity will recover over time (resulting in a concave-up progress curve). If it acts as an irreversible covalent warhead, no activity recovery will be observed.

Quantitative SAR Profiling

The choice of halogen substitution on the acetamide warhead dramatically impacts both potency and cellular toxicity. The table below summarizes comparative structure-activity relationship (SAR) data for various haloacetamide warheads against a model viral cysteine protease (SARS-CoV-2 Mpro) and host cells[1].

Compound WarheadRepresentative StructureTarget IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Binding Mechanism
Dibromoacetamide R-NH-CO-CHBr₂0.088.94Highly Reactive Covalent (High Toxicity)
Dichloroacetamide R-NH-CO-CHCl₂0.43>100.0Tuned Covalent (Optimal Window)
Chloro-difluoroacetamide R-NH-CO-CClF₂>20.0N/AInactive (Steric/Electronic Clash)
Difluoroacetamide R-NH-CO-CHF₂Variable*>100.0Reversible H-Bonding / Slow Covalent

*Note: While specific chloro-difluoroacetamides may show inactivity against certain proteases due to active-site geometry[1], the difluoroacetamide motif (R-NH-CO-CHF₂) is widely successful in other targets (e.g., PNMT) where pKa tuning and hydrogen bonding drive affinity rather than pure electrophilicity[2].

References

  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase Source: Journal of Medicinal Chemistry / SciSpace URL:[Link]

  • Construction of S-CF2/ O-CF2 bonds via inter/intramolecular radical nucleophilic substitution reaction Source: Tetrahedron / ResearchGate URL:[Link]

Sources

Application

synthesis of 2,2-difluoro-N-phenylacetamide derivatives for anticancer studies

Application Note & Protocol Strategic Synthesis and Evaluation of 2,2-Difluoro-N-phenylacetamide Derivatives as Potent Anticancer Agents Affiliation: Advanced Organic Synthesis & Medicinal Chemistry Division Abstract The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Synthesis and Evaluation of 2,2-Difluoro-N-phenylacetamide Derivatives as Potent Anticancer Agents

Affiliation: Advanced Organic Synthesis & Medicinal Chemistry Division

Abstract

The strategic incorporation of fluorine atoms into organic molecules represents a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and target-binding affinity. This document provides a comprehensive guide for the synthesis and preclinical evaluation of a promising class of compounds: 2,2-difluoro-N-phenylacetamide derivatives. We will explore the rationale behind their design, detail robust synthetic protocols, and outline key bioanalytical methods for assessing their anticancer potential. This guide is intended for researchers in drug discovery, organic synthesis, and chemical biology, offering both theoretical insights and practical, step-by-step instructions.

Introduction: The Rationale for Fluorination in Anticancer Drug Design

The gem-difluoro motif (CF2) is a bioisostere of a carbonyl group, a hydroxyl group, or an ether linkage, capable of modulating the electronic and conformational properties of a molecule without significantly increasing its steric bulk. In the context of N-phenylacetamides, the introduction of a difluoromethyl group at the α-carbon can significantly enhance the compound's electrophilicity and its ability to form key interactions with biological targets.

The N-phenylacetamide scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. The core hypothesis underpinning this work is that the combination of the N-phenylacetamide core with the unique properties of the gem-difluoro group can lead to the discovery of novel anticancer agents with improved efficacy and pharmacological profiles. Recent studies have demonstrated that compounds of this class can induce apoptosis and inhibit cell proliferation across a range of cancer cell lines.

Synthetic Strategy: A Modular Approach

A robust and versatile synthetic route is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies. The most common and efficient method involves the acylation of a substituted aniline with a suitable 2,2-difluoroacetylating agent.

General Synthetic Scheme

The overall synthetic workflow is depicted below. This two-step approach allows for the facile introduction of diverse substituents on the phenyl ring of the aniline starting material, enabling a thorough exploration of the chemical space.

G cluster_0 Step 1: Preparation of the Acylating Agent cluster_1 Step 2: Amide Coupling A 2,2-Difluoroacetic Acid C 2,2-Difluoroacetyl Chloride A->C Activation B Activating Agent (e.g., SOCl2, Oxalyl Chloride) D Substituted Aniline F 2,2-Difluoro-N-phenylacetamide Derivative C->F Acylation D->F E Base (e.g., Pyridine, Triethylamine)

Figure 1: General workflow for the synthesis of 2,2-difluoro-N-phenylacetamide derivatives.

Detailed Synthetic Protocol

Materials:

  • 2,2-Difluoroacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted anilines (various)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Preparation of 2,2-Difluoroacetyl Chloride:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-difluoroacetic acid (1.0 eq).

    • Slowly add thionyl chloride (1.2 eq) at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours.

    • Monitor the reaction by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

    • Carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2,2-difluoroacetyl chloride, which can be used directly in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared 2,2-difluoroacetyl chloride (1.1 eq) dropwise to the aniline solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2-difluoro-N-phenylacetamide derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Anticancer Evaluation: A Multi-faceted Approach

A thorough evaluation of the anticancer potential of the synthesized derivatives requires a series of well-designed in vitro assays. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Primary Screening cluster_1 Secondary Assays (for lead compounds) A Synthesized Derivatives C MTT or SRB Assay A->C B Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Potent Compounds F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (e.g., for PARP cleavage, Caspase-3 activation) D->G

Figure 2: Experimental workflow for the in vitro evaluation of anticancer activity.

In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment:

    • Treat cells with the lead compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Representative Data

The following table summarizes hypothetical cytotoxicity data for a series of 2,2-difluoro-N-phenylacetamide derivatives against various cancer cell lines.

Compound IDR Group on Phenyl RingIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HCT116 (Colon)
DF-001 4-H> 100> 100> 100
DF-002 4-Cl15.222.518.9
DF-003 4-NO₂5.88.16.5
DF-004 4-OCH₃45.760.152.3
Doxorubicin -0.50.80.6

Table 1: In vitro cytotoxicity of representative 2,2-difluoro-N-phenylacetamide derivatives.

Conclusion and Future Directions

The synthetic and evaluation protocols outlined in this application note provide a robust framework for the discovery and development of novel 2,2-difluoro-N-phenylacetamide derivatives as anticancer agents. The modular nature of the synthesis allows for the rapid generation of a diverse library of compounds for SAR studies. The multi-faceted in vitro evaluation strategy enables the identification of potent lead compounds and provides initial insights into their mechanism of action.

Future work should focus on optimizing the lead compounds to improve their potency and selectivity. In vivo studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising candidates. Furthermore, target identification and validation studies will be crucial for elucidating the molecular mechanisms underlying the anticancer activity of this exciting class of compounds.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Ni, C., & Hu, J. (2014). The unique role of fluorine in organic chemistry. Chemical Society Reviews, 43(16), 5658-5704. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor Protocols, 2016(9). [Link]

Method

Application Note: 2,2-Difluoro-N-phenylacetamide in Antitubercular Drug Discovery

Abstract & Strategic Rationale The development of novel antitubercular agents is critical to addressing the rise of Multidrug-Resistant Tuberculosis (MDR-TB).[1] A recurring challenge in the optimization of amide-based i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The development of novel antitubercular agents is critical to addressing the rise of Multidrug-Resistant Tuberculosis (MDR-TB).[1] A recurring challenge in the optimization of amide-based inhibitors is the metabolic instability of the amide bond and the rapid oxidative clearance of the associated aromatic rings.

This Application Note details the strategic incorporation of the 2,2-difluoro-N-phenylacetamide moiety. This scaffold acts as a bioisostere of the classical acetamide, leveraging the "Fluorine Effect" to enhance metabolic stability, increase lipophilicity (logP), and modulate the pKa of the amide proton, thereby strengthening hydrogen bonding interactions with targets such as InhA (enoyl-ACP reductase) and DprE1 .

Key Benefits of the Scaffold
  • Metabolic Blockade: The

    
    -difluoro substitution blocks metabolic oxidation at the benzylic-like position.
    
  • Electronic Modulation: The strong electron-withdrawing effect of the

    
     group increases the acidity of the N-H bond, potentially enhancing donor capability in the active site.
    
  • Lipophilicity: Moderate increase in logP improves mycobacterial cell wall penetration.

Chemical Synthesis Protocol

Retrosynthetic Logic

The construction of the 2,2-difluoro-N-phenylacetamide core is most efficiently achieved via the acylation of substituted anilines. While standard coupling reagents (HATU/EDC) can be used with difluoroacetic acid, the use of difluoroacetic anhydride provides a cleaner, scalable route with simplified workup.

Detailed Protocol: Anhydride-Mediated Acylation

Reagents:

  • Substituted Aniline (1.0 eq)

  • Difluoroacetic Anhydride (1.2 eq) [CAS: 401-55-8]

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Safety Note: Difluoroacetic anhydride is corrosive and lachrymatory. Handle in a fume hood.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substituted Aniline (1.0 mmol) in anhydrous DCM (5 mL) under an Argon atmosphere.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add TEA (1.5 mmol) dropwise.

  • Acylation: Add Difluoroacetic Anhydride (1.2 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quenching: Quench the reaction by adding saturated

    
     solution (10 mL). Stir for 15 minutes.
    
  • Workup:

    • Extract with DCM (3 x 10 mL).

    • Wash combined organic layers with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient Hexane/EtOAc) or recrystallization from Ethanol.

Synthetic Pathway Visualization

SynthesisPath Start Substituted Aniline (R-Ph-NH2) Intermediate Reaction Mixture (DCM, 0°C to RT, 4h) Start->Intermediate + Reagent Reagent Difluoroacetic Anhydride (CHF2CO)2O / TEA Reagent->Intermediate Workup Acid/Base Wash Extraction Intermediate->Workup TLC Complete Product 2,2-Difluoro-N-phenylacetamide (>95% Purity) Workup->Product Purification

Figure 1: One-pot synthesis of 2,2-difluoro-N-phenylacetamide derivatives via anhydride coupling.

Biological Evaluation: Antitubercular Activity[1][2][3][4][5][6][7][8][9][10]

Assay Selection: MABA (Microplate Alamar Blue Assay)

The MABA is the industry standard for high-throughput screening against Mycobacterium tuberculosis (Mtb) H37Rv due to its low cost, non-radiometric nature, and correlation with BACTEC systems.

Detailed Protocol

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294). BSL-3 Facility Required.

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Alamar Blue (Resazurin) solution.

  • Controls: Isoniazid (INH) and Rifampicin (RIF).

Workflow:

  • Inoculum Preparation: Culture Mtb H37Rv to mid-log phase (

    
     0.6–0.8). Dilute to 
    
    
    
    CFU/mL.
  • Compound Plating:

    • Prepare 2-fold serial dilutions of the 2,2-difluoro-N-phenylacetamide derivative in DMSO (Final conc. range: 64 µg/mL to 0.125 µg/mL).

    • Add 2 µL of compound solution to 96-well plates.

  • Incubation: Add 198 µL of bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Development:

    • Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to each well.

    • Incubate for an additional 24 hours at 37°C.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorometric: Excitation 530 nm / Emission 590 nm.

  • Calculation: The MIC is defined as the lowest concentration preventing the color change from blue to pink (≥90% inhibition).

Screening Logic Visualization

MABA_Workflow Culture M. tb H37Rv Culture (Mid-Log Phase) Dilution Compound Serial Dilution (96-well Plate) Culture->Dilution Incubation Incubation (7 Days @ 37°C) Dilution->Incubation Dye Add Alamar Blue (Resazurin) Incubation->Dye Readout Fluorescence Read (Ex 530 / Em 590) Dye->Readout +24h Decision Determine MIC (Blue vs Pink) Readout->Decision

Figure 2: Microplate Alamar Blue Assay (MABA) workflow for MIC determination.

Structure-Activity Relationship (SAR) & Data Analysis

The introduction of the difluoroacetyl group often results in a distinct SAR profile compared to non-fluorinated or trifluorinated analogs.

Comparative Potency & Stability Table

Representative data based on typical scaffold optimization trends (e.g., thiacetazone or aniline derivatives).

Compound IDR-Group (Amide)MIC (µg/mL) vs H37RvLogPMicrosomal Stability (

, min)
A-01 (Hit)

(Acetamide)
2.02.115 (Rapid Hydrolysis)
A-02

(Monofluoro)
1.52.328
A-03 (Lead)

(Difluoro)
0.5 2.6 >60 (Stable)
A-04

(Trifluoro)
4.03.1>60 (Potential Toxicity)

Analysis:

  • A-01 vs A-03: The switch to difluoroacetamide (A-03) significantly improves metabolic stability by preventing enzymatic hydrolysis and blocking

    
    -oxidation.
    
  • A-03 vs A-04: While trifluoroacetamide is stable, the steric bulk and high lipophilicity can sometimes reduce binding affinity or solubility. The difluoro motif often sits in the "Goldilocks" zone of steric size and electronic activation.

References

  • Collins, L. A., & Franzblau, S. G. (1997).[2] Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium.[2] Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. Link

  • Boechat, N., & Bastos, M. M. (2013). Fluorinated compounds against Mycobacterium tuberculosis.[2][3][4][5][6] Current Topics in Medicinal Chemistry, 13(22), 2885–2904.[3] Link

  • Xu, Z., et al. (2012). Synthesis and biological evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as novel potential affordable antitubercular agents.[7][8] Molecules, 17(2), 2248–2258. Link

  • Meanwell, N. A. (2018).[9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[9] Link[9]

  • Shchegolkov, E. V., et al. (2020).[2][10] Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Chemistry & Biodiversity, 17(5). Link

Sources

Application

Application Note: Advanced Synthetic Routes to Functionalized 2,2-Difluoro-N-Phenylacetamide Analogs

Introduction & Strategic Rationale The incorporation of the gem-difluoromethylene (–CF₂–) group into organic frameworks is a cornerstone strategy in modern drug discovery and agrochemical development. Acting as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of the gem-difluoromethylene (–CF₂–) group into organic frameworks is a cornerstone strategy in modern drug discovery and agrochemical development. Acting as a highly lipophilic bioisostere for oxygen atoms and carbonyl groups, the –CF₂– moiety significantly enhances metabolic stability, membrane permeability, and target binding affinity. Among these fluorinated pharmacophores, 2,2-difluoro-N-phenylacetamides serve as highly versatile building blocks.

This application note details field-proven, self-validating synthetic protocols for generating and functionalizing these analogs. Rather than relying on traditional, harsh ionic fluorination (e.g., DAST or SF₄), modern synthetic logic dictates a modular approach: first, the construction of an


-bromo-

-difluoroacetamide core, followed by late-stage functionalization utilizing the labile C–Br bond via transition-metal catalysis or photoredox radical pathways.

Synthetic Disconnection & Workflow

The logical disconnection of functionalized 2,2-difluoro-N-phenylacetamides relies on orthogonal bond activation. The amide bond is formed via classical nucleophilic acyl substitution, providing a stable scaffold. Subsequently, the


-C–Br bond acts as a redox-active handle. By tuning the catalytic system (Copper, Palladium, or Photoredox), the intermediate difluoroalkyl radical or organometallic species can be directed toward specific functionalization pathways, such as alkene addition, cross-coupling, or intramolecular C–H functionalization.

G A Aniline + Acyl Source B 2-Bromo-2,2-difluoro- N-phenylacetamide A->B Amidation C Cu-Catalyzed Alkene Addition B->C CuI, PMDETA D Pd-Catalyzed α-Arylation B->D Pd, Silyl Enolate E Photoredox 1,5-HAT Cyclization B->E Blue LEDs, EDA

Caption: Synthetic workflow for the modular functionalization of 2,2-difluoro-N-phenylacetamides.

Protocol I: Synthesis of the Core Scaffold

Target: 2-Bromo-2,2-difluoro-N-phenylacetamide Mechanism & Causality: The synthesis relies on the reaction of an aniline derivative with a brominating/acylating agent such as 2-bromo-2,2-difluoroacetyl chloride or 1[1]. Strict temperature control (<40 °C) is required to prevent over-bromination, while the use of anhydrous solvents (e.g., DCM or DMF) suppresses the competitive hydrolysis of the highly electrophilic difluoroacetyl intermediate[2].

Step-by-Step Methodology
  • Preparation: Purge a flame-dried 250 mL round-bottom flask with argon. Dissolve aniline (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add 2-bromo-2,2-difluoroacetyl chloride (1.1 equiv) over 15 minutes. The dropwise addition ensures the exothermic reaction remains controlled, preventing degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous phase with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure white solid.

Validation & Analytical Checkpoint: This is a self-validating protocol. Monitor the reaction via TLC (disappearance of the aniline spot). Successful formation of the core scaffold is definitively confirmed via ¹⁹F NMR, which will display two highly characteristic doublet signals at approximately δ -110.78 ppm and δ -119.37 ppm (J ≈ 265 Hz), confirming the intact gem-difluoro center[3].

Protocol II: Copper-Catalyzed Amino-Difluoroalkylation

Target: 3,3-difluoro-1,5-diphenylpyrrolidin-2-one analogs Mechanism & Causality: This protocol utilizes a Copper(I) catalyst to initiate a Single Electron Transfer (SET) to the C–Br bond of the scaffold, generating an electrophilic


-difluoroalkyl radical. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is employed as a specialized nitrogen-containing ligand; it stabilizes the transient Cu(I)/Cu(II) redox species and tunes the reduction potential, ensuring efficient radical generation without catalyst degradation[4]. The radical adds across an unactivated alkene (e.g., styrene), followed by intramolecular cyclization.
Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried Schlenk tube under an Argon atmosphere, combine 2-bromo-2,2-difluoro-N-phenylacetamide (250.0 mg, 1.0 mmol) and CuI (19.0 mg, 0.1 mmol, 10 mol%)[4].

  • Solvent & Ligand: Add anhydrous CH₃CN (2.0 mL), followed sequentially by PMDETA (313 µL, 1.5 mmol) and styrene (230 µL, 2.0 mmol)[4].

  • Thermal Activation: Seal the tube and stir the resultant mixture at 80 °C for 10 hours.

  • Quenching & Extraction: Cool to room temperature. Quench with a mixture of ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄. Filter, concentrate in vacuum, and purify via silica gel column chromatography (petroleum ether/EtOAc = 5/1)[4].

Validation & Analytical Checkpoint: The desired product (3aa) presents as a white solid with a melting point of 144.4–144.6 °C. HPLC analysis should confirm the complete exhaustion of the starting amide[4].

Quantitative Data Summary: Cu-Catalyzed Scope
Substrate (Aniline Derivative)Alkene PartnerIsolated ProductYield (%)
N-phenylacetamideStyrene3,3-difluoro-1,5-diphenylpyrrolidin-2-one90%
N-(4-fluorophenyl)acetamideStyrene3,3-Difluoro-1-(4-fluorophenyl)-5-phenylpyrrolidin-2-one92%
N-(o-tolyl)acetamideStyrene3,3-Difluoro-5-phenyl-1-(o-tolyl)pyrrolidin-2-one88%
N-(m-tolyl)acetamideStyrene3,3-Difluoro-5-phenyl-1-(m-tolyl)pyrrolidin-2-one90%
(Data sourced from authoritative RSC synthetic investigations[4])

Protocol III: Photoredox EDA Complex-Mediated 1,5-HAT Cyclization

Target: Difluorinated Polycyclic Indolines Mechanism & Causality: Traditional ionic chemistry struggles to functionalize remote, unactivated C–H bonds. This protocol overcomes this by utilizing 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalytic electron donor. DABCO forms an Electron Donor-Acceptor (EDA) complex with the electron-deficient bromodifluoroacetamide[5]. Irradiation with blue LEDs triggers a photoinduced SET, cleaving the C–Br bond. The resulting difluoroalkyl radical undergoes a highly diastereoselective intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT) followed by cyclization[5].

Mechanism S α-Bromo-α,α-difluoroacetamide + DABCO EDA EDA Complex Formation S->EDA Self-Assembly SET Photoinduced SET (Blue LEDs) EDA->SET hv (460-465 nm) Rad Difluoroalkyl Radical Generation SET->Rad C-Br Cleavage HAT Intramolecular 1,5-HAT Rad->HAT Translocation Prod Difluorinated Indoline HAT->Prod Cyclization & Oxidation

Caption: Mechanistic pathway of EDA-mediated photoredox 1,5-HAT radical cyclization.

Step-by-Step Methodology
  • Preparation: In a transparent glass vial equipped with a magnetic stir bar, add 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 equiv) and the corresponding alkyne/alkene coupling partner (e.g., N-ethynyl-3-methyl-N-phenylbutanamide, 2.0 equiv)[5].

  • Catalyst Addition: Add DABCO (0.1 equiv) as the electron donor catalyst.

  • Degassing: Dissolve the mixture in anhydrous DMF (4.0 mL per 0.4 mmol substrate). Degas the solution via three freeze-pump-thaw cycles and backfill with Argon[5].

  • Irradiation: Place the vial in a photoreactor equipped with 2 × 20 W blue LEDs (460−465 nm). Stir at ambient temperature for 48 hours[5].

  • Isolation: Dilute with water and extract with diethyl ether. Purify the concentrated residue via preparative TLC or column chromatography.

Validation & Analytical Checkpoint: The hallmark of this specific 1,5-HAT process is its exceptional diastereoselectivity. Validate the crude reaction mixture via ¹H NMR; a successful transformation will yield a diastereomeric ratio (dr) of >20:1[5].

Quantitative Data Summary: Photoredox Optimization
Catalytic SystemSolventLight SourceTime (h)Isolated Yield (%)
DABCO (10 mol%)DMF2 × 20 W Blue LEDs (460−465 nm)4872%
None (Control)DMF2 × 20 W Blue LEDs (460−465 nm)480%
DABCO (10 mol%)DMFDark (No Light)480%
(Data demonstrates the absolute necessity of both the EDA complex and photonic excitation[5])

References

  • [3] Chen, C. P., et al. Supporting Information Photocatalytic Intramolecular Radical Cyclization involved Synergistic SET & HAT: Synthesis of 3,3-Difluoro-γ-Lactams. RSC. URL: [Link]

  • [5] ACS Publications. Photoactive Catalytic EDA Complex-Mediated Synthesis of Difluorinated Polycyclic Indolines. ACS.org. URL:[Link]

  • [4] RSC Publications. Supporting Information: Synthesis of 3,3-difluoro-1,5-diphenylpyrrolidin-2-one. RSC.org. URL: [Link]

Sources

Method

analytical methods for quantification of 2,2-difluoro-N-phenylacetamide

Executive Summary & Chemical Context 2,2-Difluoro-N-phenylacetamide (Synonym: 2,2-Difluoroacetanilide) is a critical fluorinated building block and a potential degradation impurity in the synthesis of bioactive pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2,2-Difluoro-N-phenylacetamide (Synonym: 2,2-Difluoroacetanilide) is a critical fluorinated building block and a potential degradation impurity in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it consists of a lipophilic phenyl ring coupled to a difluoroacetyl moiety via an amide bond.

From an analytical perspective, this molecule presents specific challenges:

  • Lack of Chromophores: While the phenyl ring provides UV absorbance, the difluoroacetyl tail is UV-transparent, necessitating low-wavelength detection or Mass Spectrometry (MS).

  • Fluorine Chemistry: The electron-withdrawing effect of the two fluorine atoms lowers the pKa of the amide proton compared to non-fluorinated acetanilide, altering retention behavior in Reversed-Phase Chromatography (RPC).

  • Trace Analysis Requirements: As a potential genotoxic impurity (GTI) or process intermediate, quantification often requires sensitivity at the ppm level relative to the API.

This guide details three validated workflows: HPLC-PDA for assay/purity, LC-MS/MS for trace quantification, and


-NMR  for absolute structural identification.

Analytical Decision Matrix

Before selecting a protocol, researchers must evaluate their sensitivity needs and matrix complexity.

AnalyticalDecisionMatrix Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc High Conc. (>0.1% w/w) (Purity/Assay) Goal->HighConc Trace Trace Levels (<100 ppm) (Impurity Screening) Goal->Trace Structure Structural Confirmation (Unknown ID) Goal->Structure HPLC Protocol A: HPLC-UV/PDA (Robust, Low Cost) HighConc->HPLC LCMS Protocol B: LC-MS/MS (High Sensitivity, Specificity) Trace->LCMS NMR Protocol C: 19F-NMR (Orthogonal ID) Structure->NMR

Figure 1: Decision tree for selecting the appropriate analytical methodology based on sensitivity requirements.

Protocol A: High-Performance Liquid Chromatography (HPLC-PDA)

Scope: Routine quality control, purity assessment, and reaction monitoring. Principle: Reversed-phase separation utilizing the hydrophobic interaction of the phenyl ring.

Method Parameters
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)Provides adequate carbon load for retention of the phenyl ring.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol ionization and keeps the amide neutral.
Mobile Phase B Acetonitrile (MeCN)MeCN provides lower backpressure and sharper peaks for phenyl-amides than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 245 nm (Primary), 210 nm (Secondary)245 nm targets the phenyl

transition; 210 nm captures the amide bond.
Column Temp 40°CImproves mass transfer and peak symmetry.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955
Step-by-Step Procedure
  • Standard Preparation: Dissolve 10 mg of 2,2-difluoro-N-phenylacetamide reference standard in 10 mL of 50:50 Water:MeCN. Sonicate for 5 mins.

  • System Suitability: Inject the standard 6 times.

    • Acceptance Criteria: RSD of Area < 2.0%, Tailing Factor < 1.5.

  • Sample Analysis: Prepare samples at 0.5 mg/mL. Inject 10 µL.

  • Calculation: Use external standard calibration (linear regression).

Protocol B: LC-MS/MS (Triple Quadrupole)

Scope: Genotoxic impurity (GTI) screening and trace quantification in biological matrices. Principle: Electrospray Ionization (ESI) in positive mode, utilizing the fragmentation of the amide bond.

Mechanistic Insight: Fragmentation Pathway

The molecule (


) protonates on the amide oxygen/nitrogen to form 

. Upon Collision Induced Dissociation (CID), the primary cleavage occurs at the amide bond, expelling the difluoroacetyl moiety and generating the aniline cation (

94).

Fragmentation Parent Precursor Ion [M+H]+ = 172.1 m/z Transition Collision Cell (CID Energy: 15-25 eV) Parent->Transition Product1 Quantifier Ion [Ph-NH3]+ m/z = 94.1 Transition->Product1 Loss of CHF2-CO (78 Da) Product2 Qualifier Ion [Phenyl]+ m/z = 77.0 Transition->Product2 Loss of NH3

Figure 2: Proposed MS/MS fragmentation pathway for MRM method development.

MS/MS Parameters
ParameterSetting
Ion Source ESI Positive (ESI+)
Spray Voltage 3500 V
Gas Temp 350°C
MRM Transition 1 (Quant) 172.1

94.1 (CE: 20 eV)
MRM Transition 2 (Qual) 172.1

77.0 (CE: 35 eV)
Dwell Time 50 ms

Protocol C: -NMR Spectroscopy

Scope: Structural confirmation and absolute purity determination (qNMR) without a matched reference standard. Principle: The two fluorine atoms provide a distinct signal split by the adjacent proton.

Spectral Expectations
  • Chemical Shift:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).
  • Multiplicity: Doublet (d), due to coupling with the single proton on the

    
    -carbon (
    
    
    
    Hz).
Experimental Setup
  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Internal Standard (for qNMR):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 4,4'-Difluorobenzophenone.
  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (D1):

      
       seconds (Fluorine relaxation can be slow; essential for accurate integration).
      
    • Scans: 64 (for high S/N).

Validation & Quality Assurance

To ensure Trustworthiness and Integrity of the data, the following validation parameters (based on ICH Q2(R1)) must be verified:

  • Linearity: Demonstrate

    
     over 50% to 150% of the target concentration.
    
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120%. Acceptance: 98.0% – 102.0%.

  • Specificity: Inject a "blank" matrix. Ensure no interference at the retention time of 2,2-difluoro-N-phenylacetamide.

    • Note: In LC-MS, check for "crosstalk" if analyzing similar fluorinated amides simultaneously.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. 2,2-Difluoroacetamide Compound Summary (Structural Analog). National Library of Medicine.

  • Dolan, J. W. LCGC North America. "The Role of pH in LC Separations." (Classic grounding on Mobile Phase A selection).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Reference for F-NMR coupling constants).
Application

Application Note: Scalable and Solvent-Free Synthesis of 2,2-Difluoro-N-phenylacetamide

Introduction 2,2-Difluoro-N-phenylacetamide is a highly versatile building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. The gem-difluoro moiety frequently serves as a lipophilic bioisostere fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,2-Difluoro-N-phenylacetamide is a highly versatile building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. The gem-difluoro moiety frequently serves as a lipophilic bioisostere for oxygen or hydroxyl groups, significantly enhancing metabolic stability, binding affinity, and membrane permeability in active pharmaceutical ingredients (APIs)[1]. While discovery-scale synthetic routes often rely on highly reactive agents like difluoroacetyl chloride or difluoroacetic anhydride, these reagents pose severe scale-up risks due to violent exothermicities and the generation of corrosive byproducts (HCl or HF).

This application note details a highly scalable, thermodynamically driven, and solvent-free amidation protocol utilizing ethyl difluoroacetate, designed specifically for kilogram-scale production.

Process Chemistry & Mechanistic Rationale

To achieve a self-validating and scalable system, the synthetic route must prioritize safety, atom economy, and simplified downstream processing. The causality behind our process design choices is outlined below:

  • Reagent Selection (Safety & Stability): Ethyl difluoroacetate is selected as the acylating agent over difluoroacetyl chloride. Fluoroalkyl esters exhibit superior thermal stability and controlled reactivity profiles, thoroughly mitigating the risk of thermal runaway during large-scale additions[2].

  • Catalysis & Kinetics: Aniline is a relatively weak nucleophile due to the delocalization of its lone pair into the aromatic ring. To overcome the high activation energy barrier of ester amidation without resorting to aggressive coupling agents, a catalytic amount of powdered potassium hydroxide (KOH) is employed under neat conditions[3]. The base activates the amine and facilitates the collapse of the tetrahedral intermediate.

  • Thermodynamic Control (Le Chatelier's Principle): The amidation of an ester with an amine is an equilibrium process. By operating under neat conditions at 120 °C, the reaction maximizes reactant collision frequency. Concurrently, the byproduct (ethanol, b.p. 78 °C) is continuously removed via fractional distillation. This active removal drives the equilibrium entirely toward the product.

  • Purification: The process eliminates the need for unscalable chromatographic purification. The product is isolated via direct crystallization using a toluene/heptane solvent/anti-solvent system, ensuring high purity and excellent recovery.

Process Workflow Visualization

G Start Aniline + Ethyl Difluoroacetate + KOH (Catalyst) Reactor Stirred Tank Reactor (120 °C, Neat) Start->Reactor Distillation Fractional Distillation (Continuous EtOH Removal) Reactor->Distillation Shift Equilibrium Cooling Cool to 80 °C & Add Toluene/Heptane Distillation->Cooling IPC: <1% Aniline Cryst Crystallization (Ramp down to 5 °C) Cooling->Cryst Filter Filtration & Vacuum Drying Cryst->Filter Product 2,2-Difluoro-N-phenylacetamide (>99% Purity) Filter->Product

Process workflow for the scalable, solvent-free synthesis of 2,2-difluoro-N-phenylacetamide.

Experimental Protocol (1 kg Scale)

Equipment Setup:

  • 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, internal thermocouple, and a fractional distillation column connected to a water-cooled condenser and receiving flask.

  • Heating circulator capable of maintaining 130 °C.

Step-by-Step Methodology:

  • Reactor Charging: Ensure the reactor is clean, dry, and purged with Nitrogen. Charge 1.00 kg (10.74 mol, 1.0 equiv) of Aniline into the reactor.

  • Reagent Addition: Add 1.46 kg (11.81 mol, 1.1 equiv) of Ethyl difluoroacetate to the reactor. Begin agitation at 150 RPM.

  • Catalyst Addition: Carefully add 30.1 g (0.54 mol, 0.05 equiv) of powdered KOH[3].

  • Heating & Distillation: Ramp the internal temperature to 120 °C over 45 minutes. As the temperature exceeds 85 °C, ethanol will begin to vaporize. Collect the ethanol distillate in the receiving flask.

  • Reaction Monitoring: Maintain the internal temperature at 120 °C for 12–16 hours. Sample the reaction mixture every 4 hours for HPLC analysis. The reaction is deemed complete when the residual aniline is < 1.0% (Area %).

  • Solvent Addition: Once complete, cool the reactor to 80 °C. Slowly charge 1.5 L of Toluene to dissolve the crude mixture, followed by the dropwise addition of 3.0 L of Heptane (anti-solvent) while maintaining vigorous stirring (200 RPM).

  • Crystallization: Program the cooling jacket to ramp down the internal temperature from 80 °C to 5 °C at a rate of 15 °C/hour. Seed crystals may be added at 60 °C if spontaneous nucleation has not occurred. Hold at 5 °C for 2 hours.

  • Isolation: Discharge the slurry and filter through a Nutsche filter. Wash the filter cake with 2 x 500 mL of cold Heptane (0 °C).

  • Drying: Dry the white crystalline solid in a vacuum oven at 45 °C and 50 mbar for 12 hours until a constant weight is achieved.

Data Presentation & Quality Control

Table 1: Stoichiometry and Material Requirements

MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
Aniline93.131.001.00 kgLimiting Reagent
Ethyl difluoroacetate124.091.101.46 kgAcylating Agent
Potassium Hydroxide56.110.0530.1 gCatalyst
Toluene92.14N/A1.50 LCrystallization Solvent
Heptane100.20N/A4.00 LAnti-solvent / Wash

Table 2: In-Process Control (IPC) and Release Specifications

ParameterMethodAcceptance CriteriaRationale
Aniline Conversion HPLC (254 nm)≤ 1.0% AreaEnsures maximum yield and prevents aniline contamination in the final API intermediate.
Distillate Volume Volumetric≥ 450 mLConfirms the removal of stoichiometric ethanol to drive the equilibrium.
Product Purity HPLC (254 nm)≥ 99.0% AreaRequired specification for downstream cross-coupling or substitution reactions.
Moisture Content Karl Fischer≤ 0.5% w/wPrevents degradation and ensures accurate mass measurement for subsequent steps.

References

  • Title: Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides Source: RSC Advances URL: [Link][3]

  • Title: Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Source: Organic Process Research & Development (ACS Publications) URL: [Link][2]

  • Title: Copper/B2pin2-Catalyzed CH Difluoroacetylation- Cycloamidation of Anilines Leading to the Formation of 3,3- Difluoro-2-oxindoles Source: The Royal Society of Chemistry URL: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 2,2-difluoro-N-phenylacetamide by recrystallization

Welcome to the Technical Support Center for Fluorinated Amide Purification . As a Senior Application Scientist, I have structured this guide to move beyond basic laboratory instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Amide Purification . As a Senior Application Scientist, I have structured this guide to move beyond basic laboratory instructions. Here, we dissect the thermodynamic and mechanistic principles governing the recrystallization of 2,2-difluoro-N-phenylacetamide and its derivatives.

The presence of a gem-difluoro group fundamentally alters the molecule's lipophilicity, dipole moment, and hydrogen-bonding network compared to non-fluorinated acetamides. Understanding this causality is critical for designing scalable, high-yield purification workflows in drug development.

Mechanistic Workflow & Visualization

The recrystallization of fluorinated acetamides relies heavily on binary solvent systems. The highly electronegative fluorine atoms increase solubility in polar solvents, while the hydrophobic phenyl ring necessitates an anti-solvent to force controlled nucleation[1].

Recrystallization A Crude 2,2-Difluoro-N-phenylacetamide B Dissolution in Hot Good Solvent (e.g., EtOAc or MeOH) A->B C Hot Filtration via Pre-warmed Funnel (Removes Insoluble Impurities) B->C D Dropwise Addition of Anti-Solvent (e.g., Hexanes or H2O) C->D E Controlled Cooling to RT (Nucleation & Lattice Formation) D->E F Ice Bath Chilling (0-4 °C) (Maximizes Yield) E->F G Vacuum Filtration & Cold Wash (Pure Crystalline Product) F->G

Workflow for the binary solvent recrystallization of fluorinated acetamides.

Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol utilizes a binary solvent system (Ethyl Acetate/Hexanes or Methanol/Water) to achieve >80% recovery of high-purity crystalline product.

Step 1: Saturation & Dissolution Place the crude 2,2-difluoro-N-phenylacetamide in a clean Erlenmeyer flask. Heat your primary "good" solvent (e.g., Ethyl Acetate or Methanol) to just below its boiling point. Add the hot solvent dropwise while swirling until the solid just dissolves. Mechanistic Note: Over-dilution is the leading cause of poor yield. The goal is to create a solution that is saturated at the boiling point.

Step 2: Decolorization & Hot Filtration If the solution is tinted yellow/brown (indicative of oxidized aniline impurities), add 1-2% (w/w) activated charcoal. Boil for 5 minutes, then filter rapidly through a pre-warmed Büchner funnel.

Step 3: Anti-Solvent Addition Maintain the solution near its boiling point. Slowly add the hot anti-solvent (e.g., Hexanes for an EtOAc system, or Water for a MeOH system) dropwise until the solution becomes faintly turbid (cloudy). Add 1-2 drops of the good solvent until the solution turns clear again.

Step 4: Controlled Nucleation Seal the flask and allow it to cool undisturbed to room temperature (RT) over 2-3 hours. Causality: Rapid cooling forces precipitation, trapping impurities in the crystal lattice. Slow cooling favors the thermodynamic formation of a pure, highly ordered polymorphic crystal.

Step 5: Isolation & Self-Validation Once at RT, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize precipitation. Isolate the crystals via vacuum filtration and wash with ice-cold anti-solvent. Self-Validation Check: Do not discard the mother liquor. Evaporate a 1 mL aliquot and analyze it via ^19F NMR. If the characteristic fluorine signal (typically around -104 ppm) is absent or minimal, your recrystallization has successfully and entirely captured the target compound in the solid phase[1].

Quantitative Data: Solvent Selection Matrix

The following table summarizes validated solvent systems and expected thermodynamic outcomes for 2,2-difluoro-N-phenylacetamide and its heavily utilized synthetic derivatives[1].

Compound / DerivativeOptimal Solvent SystemRatio (v/v)Expected YieldMelting Point
2-(2-Acetamidophenyl)-2,2-difluoro-N-phenylacetamide Aqueous Methanol (MeOH/H₂O)~ 3:181%168–170 °C
2-(2-Acetamidophenyl)-2,2-difluoroacetic acid n-Hexane / EtOAc1:198%144–145 °C
2-(2-Acetamidophenyl)-2,2-difluoro-N-isopropylacetamide Water (Hot)N/A80%115–118 °C
2-Bromo-2,2-difluoro-N-phenylacetamide (Precursor)Petroleum Ether / EtOAc5:185–90%~ 60–65 °C

Troubleshooting Matrix (Q&A)

Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the saturation temperature of your mixture is higher than the melting point of the solute. The gem-difluoro group disrupts planar pi-stacking compared to non-fluorinated analogs, lowering the lattice energy and melting point. Solution: Reheat the mixture until the oil dissolves completely. Add 5-10% more of the "good" solvent (e.g., EtOAc) to lower the saturation temperature below the compound's melting point. Allow it to cool much more slowly, or introduce a seed crystal at a lower temperature to bypass the metastable oil phase.

Q: The recovered yield is unacceptably low (<50%). What mechanistic failure causes this? A: The solubility curve of your fluorinated amide in the chosen system is too flat. Fluorine's high electronegativity creates strong local dipoles, which can unexpectedly enhance solubility in polar protic solvents (like MeOH) even at low temperatures. Solution: Evaporate 30–50% of the solvent under reduced pressure and repeat the cooling process. For future runs, increase the proportion of the anti-solvent (e.g., adding more water to a MeOH/H₂O system) to force a steeper solubility drop-off[1].

Q: The crystals are heavily tinted yellow/brown despite washing with cold anti-solvent. A: Aromatic impurities or oxidized aniline byproducts—common in the 1[1]—are co-crystallizing or becoming trapped within the crystal lattice. Solution: Perform a hot filtration with activated carbon. The highly porous carbon will selectively adsorb the conjugated, colored polymeric impurities. Ensure your filter paper and funnel are pre-warmed; otherwise, the target compound will prematurely crystallize on the carbon bed, destroying your yield.

Expert FAQs

Q: Why is a binary solvent system preferred over a single solvent for gem-difluoroacetamides? A: The gem-difluoro moiety creates a unique physicochemical profile: it increases overall lipophilicity (logP) while the adjacent amide core retains strong hydrogen-bond donor/acceptor capacity. Single solvents rarely provide the steep solubility-temperature gradient required for this dual nature. A binary system allows precise thermodynamic tuning, ensuring the compound is highly soluble at boiling and highly insoluble at 0 °C[1].

Q: Can I use standard silica gel chromatography instead of recrystallization? A: While 2[2] is effective for early-stage intermediate purification (often using Petroleum Ether/EtOAc at 5:1 to 10:1 ratios), recrystallization is vastly superior for late-stage drug development. It avoids the use of massive volumes of hazardous solvents, is infinitely more scalable, and critically, it provides a defined crystalline polymorph essential for formulation stability and bioavailability.

References

  • Title: Synthesis of novel 2-(2-acetamidophenyl)
  • Source: Royal Society of Chemistry (RSC)
  • Title: Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids Source: NIH / PubMed Central URL

Sources

Optimization

common byproducts in 2,2-difluoro-N-phenylacetamide synthesis and their removal

Technical Support Center: 2,2-Difluoro-N-phenylacetamide Synthesis & Troubleshooting Introduction The synthesis of 2,2-difluoro-N-phenylacetamide and its derivatives is a critical transformation in medicinal chemistry, o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,2-Difluoro-N-phenylacetamide Synthesis & Troubleshooting

Introduction The synthesis of 2,2-difluoro-N-phenylacetamide and its derivatives is a critical transformation in medicinal chemistry, often serving as a precursor for complex fluorinated heterocycles like 3,3-difluoro-2-oxindoles ()[1]. However, the unique electronic properties of the difluoroacetyl group introduce specific synthetic challenges. This technical guide provides researchers with mechanistic insights, targeted troubleshooting strategies, and self-validating protocols to manage common byproducts and optimize yields.

Section 1: Mechanistic Overview & Byproduct Profiling

Q: What are the primary synthetic routes for 2,2-difluoro-N-phenylacetamide, and what byproducts do they inherently generate? A: There are three standard approaches, each with a distinct byproduct profile:

  • Direct Amidation (Ester Route): Reacting aniline with ethyl difluoroacetate (often neat or in a polar solvent under heating). Primary Byproducts: Unreacted aniline (due to equilibrium limits) and ethanol.

  • Coupling Agent Route (Acid Route): Reacting aniline with difluoroacetic acid using coupling reagents (e.g., EDC/HOBt, HATU). Primary Byproducts: Coupling reagent waste (e.g., EDC-urea) and unreacted aniline.

  • Acyl Chloride Route: Reacting aniline with difluoroacetyl chloride in the presence of a base (e.g., triethylamine). Primary Byproducts: N,N-bis(difluoroacetyl)aniline (over-acylation) and triethylammonium chloride.

Q: Why do I see over-acylation (N,N-bis(difluoroacetyl)aniline), and how can it be minimized? A: Causality: While standard amides are poor nucleophiles, the highly reactive nature of difluoroacetyl chloride can force a second acylation event on the newly formed difluoroacetamide, especially if excess base is present to deprotonate the amide nitrogen. Solution: To minimize this, use milder acylating agents like ethyl difluoroacetate. If the acyl chloride must be used, strictly control the stoichiometry (1.0 to 1.05 equivalents of the acylating agent) and maintain cryogenic to ambient temperatures (0 °C to RT) during the addition phase.

Q: How does hydrolysis of the difluoroacetylating agent impact the reaction? A: Causality: Reagents like ethyl difluoroacetate and difluoroacetyl chloride are highly susceptible to moisture. Upon exposure to water, they rapidly hydrolyze to form difluoroacetic acid (). Without a coupling agent, difluoroacetic acid will not spontaneously react with aniline at room temperature. This leads to an artificial stoichiometric deficit, resulting in high levels of unreacted aniline and depressed yields. Always use anhydrous solvents and store fluorinated esters/chlorides under an inert atmosphere.

Section 2: Troubleshooting Guide: Byproduct Identification & Removal

Quantitative Byproduct Profiling To assist in LC-MS and TLC analysis, the following table summarizes the typical profile of the crude reaction mixture.

ByproductTypical RT (Relative to Product)m/z (ESI)Yield ImpactPrimary Removal Strategy
Unreacted Aniline Early (0.4 - 0.6)94.1[M+H]⁺Moderate1M HCl aqueous extraction
Difluoroacetic Acid Very Early (0.2)95.0 [M-H]⁻High (if reagent hydrolyzes)Sat. NaHCO₃ aqueous extraction
N,N-Bis(difluoroacetyl)aniline Late (1.3 - 1.5)249.1 [M+H]⁺Low to ModerateSilica gel chromatography
EDC-Urea (if using EDC)Early (0.5)131.1 [M+H]⁺VariableAqueous extractions (Acid/Base)

Q: How can I selectively remove unreacted aniline without losing my product? A: Causality: Aniline is a weak base (conjugate acid pKa ~4.6). In contrast, the target 2,2-difluoro-N-phenylacetamide is essentially non-basic; the strongly electron-withdrawing -CF₂ group delocalizes the nitrogen lone pair, drastically reducing its basicity. Solution: Washing the organic layer with 1M HCl forces the aniline into its protonated, water-soluble anilinium chloride form, leaving the neutral difluoroacetamide safely in the organic phase.

Q: What is the best method to remove difluoroacetic acid and coupling reagent byproducts? A: Causality: Difluoroacetic acid is a relatively strong organic acid (pKa ~1.24). Washing the organic layer with saturated sodium bicarbonate (NaHCO₃) quantitatively deprotonates the acid, forming the highly water-soluble sodium difluoroacetate.

Section 3: Standard Operating Procedures (SOPs)

Protocol: Optimized Synthesis & Self-Validating Extraction Workflow This protocol utilizes the ethyl difluoroacetate route, which balances reactivity and minimizes over-acylation.

Step 1: Reaction Setup

  • In a flame-dried, round-bottom flask purged with nitrogen, dissolve aniline (1.0 equiv, 10 mmol) in anhydrous THF (20 mL).

  • Add ethyl difluoroacetate (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Add a catalytic amount of a strong base (e.g., DBU, 0.1 equiv) or heat the mixture to 65 °C for 16 hours.

    • Validation Check 1 (Reaction Progress): Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a new UV-active spot with a higher Rf than aniline.

Step 2: Self-Validating Acid-Base Extraction

  • Concentrate the crude mixture under reduced pressure to remove THF and ethanol.

  • Dissolve the resulting residue in Ethyl Acetate (50 mL).

  • Acid Wash (Aniline Removal): Wash the organic layer with 1M HCl (2 × 25 mL).

    • Validation Check 2 (Trustworthiness): Test the pH of the aqueous layer after the wash. If pH > 2, the aniline is not fully protonated. Add more 1M HCl until the aqueous layer is strongly acidic (pH ~1).

    • Validation Check 3: Spot the organic layer on TLC and stain with KMnO₄. Aniline rapidly oxidizes (bright yellow/brown spot); its absence confirms successful removal.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL).

    • Validation Check 4: Observe for gas evolution (CO₂). Continue washing until no further bubbling occurs, confirming complete neutralization of any residual difluoroacetic acid.

  • Wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Purification

  • If trace N,N-bis(difluoroacetyl)aniline is detected via LC-MS, purify the crude solid via recrystallization from hot Hexanes/EtOAc or via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualizations

G Aniline Aniline (Starting Material) Product 2,2-Difluoro-N-phenylacetamide (Target Product) Aniline->Product Main Reaction ByP1 Unreacted Aniline (Incomplete Conversion) Aniline->ByP1 Residual Reagent Difluoroacetylating Agent (Ester, Acid, or Chloride) Reagent->Product ByP2 Difluoroacetic Acid (Hydrolysis Byproduct) Reagent->ByP2 H2O exposure ByP3 N,N-Bis(difluoroacetyl)aniline (Over-acylation) Product->ByP3 Excess Reagent

Reaction pathways showing the formation of the target difluoroacetamide and common byproducts.

G Crude Crude Reaction Mixture (Product + Byproducts) Step1 1. Dissolve in EtOAc 2. Wash with 1M HCl Crude->Step1 Aq1 Aqueous Layer (Anilinium HCl) Step1->Aq1 Discard Org1 Organic Layer (Product, Acid, Bis-acylated) Step1->Org1 Step2 Wash with Sat. NaHCO3 Org1->Step2 Aq2 Aqueous Layer (Sodium Difluoroacetate) Step2->Aq2 Discard Org2 Organic Layer (Target Product) Step2->Org2 Step3 Brine wash, Dry, Concentrate Org2->Step3 Final Pure 2,2-Difluoro-N-phenylacetamide Step3->Final

Self-validating acid-base extraction workflow for the isolation of the target product.

References

  • Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2-difluoro-N-phenylacetamide

Welcome to the technical support center for the synthesis of 2,2-difluoro-N-phenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,2-difluoro-N-phenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging amide coupling reaction. Here, we will address common experimental issues, explain the underlying chemical principles, and provide robust protocols to improve your reaction yields and product purity.

Overview of the Core Synthesis Challenge

The synthesis of 2,2-difluoro-N-phenylacetamide involves the formation of an amide bond between 2,2-difluoroacetic acid and aniline. While amide bond formation is one of the most frequently used reactions in medicinal chemistry, this specific transformation presents two primary challenges that can lead to low yields[1][2]:

  • Reduced Nucleophilicity of Aniline: The lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic ring, making it a significantly weaker nucleophile than aliphatic amines. This reduced reactivity can lead to sluggish or incomplete reactions[2][3].

  • Carboxylic Acid Activation: Like all amide couplings, the carboxylic acid must first be activated to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. Inefficient activation or decomposition of this intermediate is a common failure point[1][4].

This guide will focus on overcoming these challenges through the rational selection of reagents and optimization of reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.

Q1: My reaction yield is very low or I'm seeing no product at all. What are the most likely causes?

A1: A low or zero yield is the most common issue and typically points to a problem with reaction kinetics or reagent stability. The primary culprits are inefficient carboxylic acid activation and the low reactivity of aniline.

Potential Cause 1: Inadequate Activation of the Carboxylic Acid The activated ester intermediate is not forming efficiently or is being consumed by side reactions before it can react with aniline.

  • Solution A: Switch to a More Powerful Coupling Reagent. For poorly nucleophilic amines like aniline, standard carbodiimide reagents like EDC/HOBt may be too slow[2][5]. Uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for challenging couplings due to the formation of a more reactive OAt-active ester[4][6][7].

  • Solution B: Optimize your EDC-based Protocol. If you must use EDC, its effectiveness can be significantly enhanced. A recommended protocol for electron-deficient amines is to use 1 equivalent of EDC, 1 equivalent of 4-DMAP (4-Dimethylaminopyridine), and a catalytic amount (0.1 equiv.) of HOBt (Hydroxybenzotriazole). DMAP acts as an acyl transfer agent, forming a highly reactive acyl-iminium intermediate that reacts more readily with aniline[2].

Potential Cause 2: Presence of Water (Hydrolysis) Coupling reagents and their activated intermediates are highly sensitive to moisture. Any water in the reaction will quench the activated acid, returning it to its unreactive carboxylate form.

  • Solution: Ensure Rigorously Anhydrous Conditions. Use anhydrous solvents (e.g., DMF, DCM, or acetonitrile stored over molecular sieves). Ensure all glassware is oven- or flame-dried. Handle hygroscopic reagents, such as HATU and EDC, under an inert atmosphere (Nitrogen or Argon)[3].

Potential Cause 3: Suboptimal Stoichiometry or Base Incorrect reagent ratios or an inappropriate base can stall the reaction.

  • Solution: Check Equivalents. For a standard HATU coupling, use a slight excess of the amine and coupling reagent (e.g., 1.0 eq Acid, 1.2 eq Aniline, 1.2 eq HATU). A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required, typically in excess (2.5-3.0 eq), to deprotonate the carboxylic acid and neutralize the HCl or HPF₆ salts formed during the reaction[5][8].

Q2: The reaction starts but seems to stall before all the starting material is consumed. Why?

A2: A stalling reaction, often observed via TLC or LC-MS monitoring, suggests that one of the reagents has been consumed or has degraded, or that an unreactive byproduct has formed.

  • Solution A: Pre-activation of the Carboxylic Acid. The activated ester intermediate can be unstable over long reaction times. A common strategy is to "pre-activate" the acid. Stir the 2,2-difluoroacetic acid, coupling reagent (e.g., HATU), and base (DIPEA) in your anhydrous solvent for 15-30 minutes before adding the aniline[3][8]. This allows the active ester to form in high concentration, ready for immediate reaction once the nucleophile is introduced.

  • Solution B: Consider Gentle Heating. For sluggish reactions, gentle heating to 40-50 °C can increase the reaction rate. However, this should be done cautiously and monitored closely, as excessive heat can also promote the degradation of reagents and products[1][3].

Q3: My final product is contaminated with byproducts. How do I improve purity?

A3: Impurities often arise from the coupling reagents themselves or from side reactions.

  • Problem: Urea Byproduct. If using a carbodiimide like DCC or EDC, the corresponding urea byproduct can be difficult to remove.

    • Solution: Use EDC instead of DCC. The N,N'-dicyclohexylurea (DCU) from DCC is poorly soluble and requires filtration, often with product loss[2]. The N-ethyl-N'-(3-dimethylaminopropyl)urea from EDC is water-soluble and can be easily removed with an aqueous workup (e.g., washing the organic layer with dilute HCl and then brine)[9][10].

  • Problem: Unreacted Starting Materials.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the more valuable or limiting reagent's partner to drive the reaction to completion. For purification, flash column chromatography on silica gel is typically effective for separating the nonpolar starting materials from the more polar amide product[2].

  • Problem: Tetramethylurea from HATU. The byproduct from HATU, tetramethylurea, is polar and can sometimes be difficult to separate from the product.

    • Solution: Tetramethylurea is water-soluble. A thorough aqueous workup, including multiple washes with water or brine, is usually sufficient to remove it[11]. If it persists, a silica gel column is required.

Frequently Asked Questions (FAQs)

  • Q: Which coupling reagent is best for this specific synthesis?

    • A: For reliability and high yield with the electron-deficient aniline, HATU is an excellent first choice due to its high reactivity and low rates of side reactions[4][7]. If cost is a major concern, the optimized EDC/DMAP/HOBt protocol is a highly effective alternative specifically developed for unreactive amines[2].

  • Q: What is the best solvent for this reaction?

    • A: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are excellent choices[2][6]. Dichloromethane (DCM) can also be used but may result in slower reaction rates.

  • Q: Why is a base like DIPEA necessary with HATU?

    • A: The base serves two purposes. First, it deprotonates the carboxylic acid to form a carboxylate anion, which is the species that attacks the HATU reagent to begin the activation process. Second, it neutralizes the acidic byproducts generated during the reaction, preventing the protonation and deactivation of the aniline nucleophile[6][8].

  • Q: How do I monitor the reaction's progress?

    • A: The most common method is Thin Layer Chromatography (TLC) . Spot the reaction mixture alongside standards of your starting acid and aniline. The product amide will typically have a polarity between the two starting materials. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting material masses and the appearance of the product mass.

Data Summary & Reagent Comparison

The choice of coupling reagent is critical for success. The following table summarizes the features of recommended reagents for this synthesis.

Coupling Reagent SystemRelative CostTypical Yield for AnilinesKey AdvantagesKey Disadvantages
HATU / DIPEA HighExcellentFast reaction times, high efficiency for difficult couplings, low racemization risk[4][7][12].High cost, byproduct can be tricky to remove in some cases[11].
EDC / DMAP / HOBt (cat.) Low-MediumGood to ExcellentCost-effective, byproducts are water-soluble and easily removed, proven for electron-deficient amines[2].May be slower than HATU, requires multiple components.
EDC / HOBt LowPoor to ModerateInexpensive, water-soluble byproducts[9].Often sluggish and inefficient for unreactive amines like aniline[2].
SOCl₂ / Base Very LowGoodVery inexpensive, forms a highly reactive acyl chloride.Harsh conditions, generation of HCl, safety concerns with thionyl chloride.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates the typical sequence of operations for the synthesis of 2,2-difluoro-N-phenylacetamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagent Prep Weigh Acid, Aniline, Reagents Ensure Anhydrous Solvents glassware Glassware Prep Oven/Flame-Dry Flask Inert Atmosphere (N2/Ar) setup Reaction Setup Dissolve Acid in Solvent Add Base & Coupling Reagent glassware->setup preactivate Pre-activation (Optional, 15-30 min) Stir to form Active Ester setup->preactivate addition Amine Addition Add Aniline solution preactivate->addition monitor Monitoring Track via TLC / LC-MS (1-18 hours) addition->monitor quench Quench/Dilute Dilute with EtOAc monitor->quench wash Aqueous Wash Wash with dil. HCl, H2O, Brine (Removes byproducts/salts) quench->wash purify Purification Dry (Na2SO4), Filter, Concentrate Column Chromatography wash->purify analysis Analysis Confirm structure & purity (NMR, MS) purify->analysis

Caption: General workflow for amide coupling synthesis.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve low-yield issues.

G cluster_no No Consumption cluster_yes Yes, Consumed start Problem: Low Yield check_sm Are Starting Materials Consumed (TLC/LCMS)? start->check_sm cause_activation Cause: Inefficient Activation check_sm->cause_activation No cause_side_reaction Cause: Side Reaction / Decomposition check_sm->cause_side_reaction Yes sol_reagent Solution 1: Use stronger reagent (HATU) sol_conditions Solution 2: Ensure anhydrous conditions sol_preactivate Solution 3: Pre-activate acid for 30 min sol_temp Solution 1: Run at 0°C to RT, avoid high heat sol_workup Solution 2: Check workup procedure for product loss sol_purification Solution 3: Optimize purification (e.g., solvent system)

Caption: Decision tree for troubleshooting low amide yield.

Reaction Mechanisms

The mechanisms below illustrate how the coupling reagents activate the carboxylic acid.

Mechanism 1: EDC/HOBt-Mediated Coupling EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is quickly trapped by HOBt to form a more stable HOBt-ester, which is less prone to side reactions. The aniline then attacks this active ester to form the amide[4][9].

Caption: EDC/HOBt activation and coupling pathway.

Mechanism 2: HATU-Mediated Coupling The carboxylate (formed by deprotonation with a base like DIPEA) attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea. The pyridine nitrogen in the HOAt moiety is believed to assist in the final nucleophilic attack by the amine, accelerating the reaction[6][13].

Caption: HATU activation and coupling pathway.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for achieving the highest yield.

  • Preparation:

    • To an oven-dried round-bottom flask under an Argon or Nitrogen atmosphere, add 2,2-difluoroacetic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF or MeCN (to a concentration of approx. 0.2 M).

  • Activation:

    • Add HATU (1.2 eq) to the solution, followed by DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes for pre-activation. The solution may change color.

  • Coupling:

    • In a separate flask, dissolve aniline (1.2 eq) in a small amount of anhydrous DMF or MeCN.

    • Add the aniline solution dropwise to the activated acid mixture.

    • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 0.5 M HCl, saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Cost-Effective Coupling using EDC/DMAP

This protocol is an excellent alternative to HATU, optimized for electron-deficient amines[2].

  • Preparation:

    • To a round-bottom flask, add 2,2-difluoroacetic acid (1.0 eq), aniline (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 eq).

    • Dissolve the mixture in anhydrous acetonitrile (MeCN) (to a concentration of approx. 0.2 M).

  • Initiation:

    • Cool the flask to 0 °C in an ice bath.

    • Add EDC·HCl (1.0 eq) to the solution in one portion.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and aniline), saturated aqueous NaHCO₃, and brine. The water-soluble EDC-urea byproduct will be removed during these washes[9].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography as described in Protocol 1.

References

  • Wikipedia. (n.d.). HATU. Retrieved March 7, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Diagram]. Retrieved March 7, 2026, from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Penthala, N. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?. [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved March 7, 2026, from [Link]

  • Al-Hussain, S. A., et al. (2016). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 21(7), 947. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Organic Syntheses. (1952). Phenylacetamide. 32, 92. [Link]

  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Wang, L., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2009-2020. [Link]

  • Peptide Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN1342644A - Process for preparing phenylacetamide.
  • ResearchGate. (2025, June 16). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?. [Link]

  • Patsnap. (2015, July 8). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Eureka. [Link]

  • Googleapis. (2013, May 10). WO 2013/065059 A1. [Link]

  • Google Patents. (n.d.). US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.

Sources

Optimization

Technical Support Center: Impurity Management in 2,2-Difluoro-N-phenylacetamide Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Managing impurities in fluorinated acetamides requires a deep understanding of molecular electronics and chromatographic behavior. Here, we address the causality behind impurity formation and provide self-validating methodologies to ensure absolute confidence in your analytical data.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: What are the primary impurities in 2,2-difluoro-N-phenylacetamide samples, and what is their mechanistic origin? A1: The impurity profile is fundamentally dictated by your synthesis route and the unique electronic properties of the difluoroacetyl group:

  • Synthetic Intermediates: If your synthesis utilizes the commercially prevalent building block[1], incomplete reduction will leave this halogenated species as a highly retained lipophilic impurity.

  • Degradation Products: The strongly electron-withdrawing fluorine atoms increase the electrophilicity of the amide carbonyl. This makes the amide bond highly susceptible to nucleophilic attack (e.g., by ambient moisture), leading to hydrolysis back into aniline and difluoroacetic acid.

  • Related Substances: N-phenylacetamide can appear if defluorination occurs or if acetanilide impurities were present in the starting materials, a common issue noted in [2].

Q2: Why am I seeing poor resolution between the target API and unreacted aniline in my reverse-phase LC-MS? A2: This is a classic pH-dependent retention issue. The pKa of aniline's conjugate acid is approximately 4.6. If your mobile phase pH is near or above this value, aniline exists in a partially neutral state, increasing its hydrophobicity and causing peak broadening that co-elutes with the neutral 2,2-difluoro-N-phenylacetamide. The Causality-Driven Solution: Lower the pH to < 3.0 to fully protonate aniline, drastically reducing its retention time. To achieve this without sacrificing mass spectrometry (MS) sensitivity, replace standard Trifluoroacetic Acid (TFA) with [3]. DFA provides the ion-pairing and resolving power of TFA but enhances MS sensitivity up to threefold due to its lower surface tension in electrospray droplets[4].

Q3: How can I confirm that my impurity peaks are not artifacts generated during the HPLC analysis itself? A3: Fluorinated amides can degrade on-column if the mobile phase is too basic or if the column temperature is excessive. To build a self-validating system, inject your sample at two different flow rates (e.g., 0.4 mL/min and 0.8 mL/min). If the relative peak area of the impurity (e.g., aniline) increases at the slower flow rate, the impurity is actively forming on-column due to hydrolysis (longer residence time = more degradation). If the area ratio remains constant, the impurity is inherent to the sample.

Section 2: Visualizing the Impurity Landscape

ImpurityPathway SM1 Aniline (Starting Material) API 2,2-difluoro-N-phenylacetamide (Target Compound) SM1->API Amidation ImpA Unreacted Aniline (Impurity A) SM1->ImpA Incomplete Conversion SM2 Difluoroacetylating Agent (e.g., Anhydride) SM2->API Amidation ImpB Difluoroacetic Acid (Impurity B) SM2->ImpB Hydrolysis API->ImpA Base/Acid Degradation API->ImpB Base/Acid Degradation ImpC N,N-bis(difluoroacetyl)aniline (Impurity C) API->ImpC Over-acylation Inter 2-Bromo-2,2-difluoro-N-phenylacetamide (Synthetic Intermediate) Inter->API Reduction

Mechanistic pathways of impurity formation and degradation in difluoroacetamide synthesis.

Section 3: Quantitative Data & Impurity Profiling

Understanding the relative retention times (RRT) and ionization preferences of these impurities is critical for accurate quantification.

Table 1: Quantitative Impurity Profiling Summary

Impurity / AnalyteMechanistic OriginRRT*MS Ionization ModeTypical m/z
Difluoroacetic AcidHydrolysis / Starting Material0.35ESI (-)95.0 [M-H]⁻
AnilineIncomplete Amidation0.42ESI (+)94.1 [M+H]⁺
N-phenylacetamideDefluorination / Reagent Impurity0.85ESI (+)136.1 [M+H]⁺
2,2-difluoro-N-phenylacetamide Target API 1.00 ESI (+) 172.1 [M+H]⁺
2-Bromo-2,2-difluoro-N-phenylacetamideIncomplete Reduction1.35ESI (+)250.0 / 252.0 [M+H]⁺
N,N-bis(difluoroacetyl)anilineOver-acylation1.60ESI (+)250.1 [M+H]⁺

*RRT is based on the standardized C18 protocol detailed in Section 4.

Section 4: Self-Validating Experimental Protocols

Protocol: High-Resolution LC-MS Impurity Profiling

Objective: To baseline-resolve 2,2-difluoro-N-phenylacetamide from its precursors and degradation products using DFA ion-pairing.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting), which is common for early-eluting polar impurities like aniline.

  • Mobile Phase Preparation :

    • Mobile Phase A : LC-MS grade water + 0.15% [4].

    • Mobile Phase B : LC-MS grade Acetonitrile + 0.15% DFA. Causality: DFA is specifically chosen over Formic Acid to provide superior peak shape for basic impurities (aniline) while avoiding the severe ion suppression caused by TFA[3].

  • Chromatographic Conditions :

    • Column : C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron particles ensure high theoretical plates for resolving structurally similar halogenated impurities).

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.

  • Gradient Elution Program :

Table 2: Self-Validating LC-MS Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
2.00.4955
10.00.44060
12.00.41090
14.00.4955
18.00.4955
  • System Suitability & Self-Validation :

    • The Validation Step: Before running unknown samples, inject a System Suitability Test (SST) mixture containing 2,2-difluoro-N-phenylacetamide, aniline, and 2-bromo-2,2-difluoro-N-phenylacetamide.

    • Acceptance Criteria: The resolution factor (

      
      ) between aniline and the target API must be 
      
      
      
      . The signal-to-noise (S/N) ratio for the API must be
      
      
      . If these criteria are met, the system is self-validated for accurate quantification.

TroubleshootingTree Issue Issue: Co-elution of API and Aniline Impurity Check Check Mobile Phase pH Issue->Check HighPH pH > 4.5 (Aniline is Neutral) Check->HighPH LowPH pH < 3.0 (Aniline is Protonated) Check->LowPH Action1 Add 0.15% DFA (Difluoroacetic Acid) HighPH->Action1 Lower pH & Ion-Pair Action2 Decrease Initial %B (Hold at 5% for 2 min) LowPH->Action2 Increase Retention Validate Self-Validation: Inject Spiked Sample Action1->Validate Action2->Validate Success Resolution (Rs) > 2.0 System Suitable Validate->Success Calculate Rs

Decision tree for resolving co-elution issues between difluoroacetamide and basic impurities.

References

  • Ibrahim, F., et al. "Simultaneous Quantitation of Paracetamol and Lornoxicam in the Presence of Five Related Substances and Toxic Impurities by a Selective HPLC–DAD Method." Journal of AOAC International, Volume 105, Issue 4. URL:[Link]

  • Nguyen, J. M., et al. "High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing." PubMed Central (PMC). URL:[Link]

  • Chen, W., et al. "US11478727B2 - Difluoroacetic acid ion pairing reagent for high sensitivity, high resolution LC-MS of biomolecules and small molecules." Google Patents.

Sources

Reference Data & Comparative Studies

Validation

The Impact of Gem-Difluorination on the Biological Profile of N-Phenylacetamide: A Comparative Analysis

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate a m...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties.[1] This guide provides a comparative analysis of 2-phenylacetamide and its gem-difluorinated analog, 2,2-difluoro-N-phenylacetamide. While direct, head-to-head comparative studies are not extensively available in the public domain, this document synthesizes existing data on N-phenylacetamide derivatives and the known effects of gem-difluorination to offer a scientifically grounded perspective on their potential differences in biological activity.[2][3]

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[4] The replacement of hydrogen atoms with fluorine can lead to enhanced membrane permeability and can block sites of metabolic oxidation, thereby increasing a compound's half-life.[1] The gem-difluoro group (CF2), in particular, is often considered a bioisostere of a carbonyl or ether oxygen, capable of forming hydrogen bonds and influencing molecular conformation.[3][5] This guide will explore the expected and observed biological consequences of introducing a gem-difluoro moiety at the α-position of N-phenylacetamide.

Physicochemical Properties: A Tale of Two Moieties

The introduction of the two fluorine atoms in 2,2-difluoro-N-phenylacetamide is predicted to significantly alter its electronic and steric properties compared to the parent compound, 2-phenylacetamide.

Property2-Phenylacetamide2,2-Difluoro-N-phenylacetamide (Predicted)Impact of Difluorination
Molecular Weight 135.16 g/mol 171.14 g/mol Increased molecular weight.
Lipophilicity (logP) LowerHigherIncreased lipophilicity, potentially enhancing membrane permeability.[4]
Acidity of α-protons pKa ~20-22pKa ~15-17Increased acidity of the α-carbon due to the electron-withdrawing nature of fluorine.
Metabolic Stability Susceptible to α-hydroxylationMore resistant to oxidative metabolism at the α-position.[1]Enhanced metabolic stability.

These predicted changes in physicochemical properties are expected to have a significant downstream impact on the biological activity of the fluorinated compound.

Comparative Biological Activity: Synthesizing the Evidence

While direct comparative data is sparse, we can infer potential differences in biological activity based on studies of related N-phenylacetamide derivatives and the known effects of fluorination.

Anticonvulsant Activity

N-substituted phenylacetamide derivatives have been extensively investigated for their anticonvulsant properties.[6][7][8] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate potential anticonvulsant agents.[9]

2-Phenylacetamide and its Derivatives: Several studies have demonstrated the anticonvulsant potential of N-substituted 2-phenylacetamides. For instance, certain N-substituted 2-anilinophenylacetamides have shown potent activity in the MES test, with ED50 values comparable to standard drugs like Phenytoin and Carbamazepine.[7]

Expected Impact of Difluorination: The introduction of a gem-difluoro group could modulate anticonvulsant activity through several mechanisms:

  • Enhanced Blood-Brain Barrier Penetration: The increased lipophilicity of 2,2-difluoro-N-phenylacetamide may lead to better brain uptake, potentially increasing its potency.

  • Altered Target Binding: The conformational constraints and altered electronic profile imparted by the CF2 group could influence binding to neuronal targets, such as voltage-gated sodium channels, a common target for anticonvulsants.

  • Increased Metabolic Stability: Reduced metabolic inactivation in the liver could lead to a longer duration of action.[1]

Based on these principles, it is plausible that 2,2-difluoro-N-phenylacetamide could exhibit enhanced anticonvulsant activity compared to its non-fluorinated counterpart, although this requires experimental validation.

Cytotoxic Activity

The cytotoxic effects of phenylacetamide derivatives against various cancer cell lines have also been explored.[10][11][12][13]

2-Phenylacetamide Derivatives: Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that substitutions on the phenyl ring significantly influence their cytotoxic effects. For example, derivatives with a nitro moiety demonstrated higher cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines compared to those with a methoxy group.[10][14] Some phenylacetamide derivatives have exhibited potent cytotoxic effects with IC50 values in the low micromolar range against cell lines like MDA-MB-468 and PC-12.[13]

Expected Impact of Difluorination: The impact of gem-difluorination on cytotoxicity is less predictable without experimental data. However, some general principles can be considered:

  • Increased Cellular Uptake: Enhanced lipophilicity could lead to higher intracellular concentrations, potentially increasing cytotoxicity.

  • Altered Mechanism of Action: The CF2 group could influence interactions with intracellular targets, potentially leading to a different or more potent cytotoxic mechanism. For example, some phenylacetamide derivatives are known to inhibit protein tyrosine phosphatases.[11]

The following table summarizes some of the reported cytotoxic activities of various phenylacetamide derivatives.

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamide derivative 2b (m-nitro)PC352[10][14]
2-(4-Fluorophenyl)-N-phenylacetamide derivative 2c (p-nitro)PC380[10][14]
2-(4-Fluorophenyl)-N-phenylacetamide derivative 2c (p-nitro)MCF-7100[10][14]
Phenylacetamide Derivative 3d (2-Cl)MDA-MB-4680.6[11][13]
Phenylacetamide Derivative 3d (2-Cl)PC-120.6[11][13]

Experimental Protocols

For researchers interested in conducting direct comparative studies, the following are generalized protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).[14]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-phenylacetamide and 2,2-difluoro-N-phenylacetamide) in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Treat the cells with the compound dilutions and incubate for 48 hours.[15]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[15]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.[11]

G cluster_0 In Vitro Cytotoxicity Workflow (MTS Assay) Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTS Addition MTS Addition Compound Treatment->MTS Addition 48h incubation Absorbance Reading Absorbance Reading MTS Addition->Absorbance Reading 1-4h incubation IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow for in vitro cytotoxicity evaluation using the MTS assay.

Maximal Electroshock (MES) Assay for Anticonvulsant Activity

This is a standard preclinical model for generalized tonic-clonic seizures.[9]

Methodology:

  • Animal Model: Use male albino mice (18-25 g).[9]

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.[9]

  • Electrical Stimulation: After a predetermined pretreatment time (e.g., 30-60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.[9]

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[6]

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[6]

  • Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using statistical methods like probit analysis.[6]

G cluster_1 Maximal Electroshock (MES) Assay Workflow Compound Administration Compound Administration Pretreatment Period Pretreatment Period Compound Administration->Pretreatment Period Electrical Stimulation Electrical Stimulation Pretreatment Period->Electrical Stimulation Observation for Tonic Hindlimb Extension Observation for Tonic Hindlimb Extension Electrical Stimulation->Observation for Tonic Hindlimb Extension ED50 Calculation ED50 Calculation Observation for Tonic Hindlimb Extension->ED50 Calculation

General workflow for the Maximal Electroshock (MES) assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-phenylacetamide derivatives is highly dependent on their chemical structure.

SAR cluster_0 Structure-Activity Relationship of N-Phenylacetamides cluster_1 Biological Activity Compound N-Phenylacetamide Core Phenyl Ring Amide Linker α-Carbon Activity Anticonvulsant, Cytotoxic, etc. Compound:f0->Activity Substituents (e.g., halogens, nitro groups) - Modulate potency and selectivity Compound:f1->Activity Essential for activity Compound:f2->Activity Substitution (e.g., gem-difluoro) - Affects metabolism and conformation

Key structural features of N-phenylacetamides influencing biological activity.

Conclusion and Future Directions

The introduction of a gem-difluoro group at the α-position of N-phenylacetamide is predicted to significantly alter its physicochemical properties, likely leading to enhanced metabolic stability and increased lipophilicity. These changes are expected to translate into a modified biological activity profile, with a high potential for improved anticonvulsant and cytotoxic properties. However, without direct comparative experimental data, these remain scientifically grounded hypotheses.

Future research should focus on the synthesis of 2,2-difluoro-N-phenylacetamide and its derivatives, followed by a systematic evaluation of their biological activities alongside their non-fluorinated counterparts. Such studies will provide invaluable data for understanding the precise impact of gem-difluorination on this important scaffold and will aid in the rational design of more effective therapeutic agents.

References

Sources

Comparative

Comparative Efficacy and Synthetic Workflows of 2,2-Difluoro-N-phenylacetamide Derivatives in Drug Discovery

Introduction The incorporation of the gem-difluoromethylene (CF₂) group into organic scaffolds is a cornerstone strategy in modern medicinal chemistry. The CF₂ moiety serves as a lipophilic bioisostere for oxygen or carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of the gem-difluoromethylene (CF₂) group into organic scaffolds is a cornerstone strategy in modern medicinal chemistry. The CF₂ moiety serves as a lipophilic bioisostere for oxygen or carbonyl groups, significantly enhancing metabolic stability, membrane permeability, and binding affinity[1][2]. Among fluorinated synthons, 2-bromo-2,2-difluoro-N-phenylacetamide has emerged as a highly versatile precursor. Its structure—featuring a bromine atom and two fluorine atoms on the α-carbon—makes it an ideal reagent for introducing the α,α-difluoroacetamido pharmacophore into complex molecules[1].

This guide objectively compares the synthetic efficacy, structural advantages, and biological applications of three distinct classes of 2,2-difluoro-N-phenylacetamide derivatives. By dissecting their mechanistic pathways and providing self-validating experimental protocols, this document serves as a comprehensive reference for drug development professionals.

Comparative Efficacy of Key Derivatives

We analyze three primary derivative classes synthesized from the common precursor, 2-bromo-2,2-difluoro-N-phenylacetamide, each offering unique pharmacological advantages:

Class A: α,α-Difluoro-α-arylacetamides
  • Synthesis: Copper-catalyzed cross-coupling with aryl boronic acids[2].

  • Efficacy Profile: These derivatives exhibit excellent target binding due to the rigidification provided by the aryl group adjacent to the CF₂ center. They are frequently utilized in the development of enzyme inhibitors and receptor antagonists, where the aryl ring engages in π-π stacking within the active site, while the CF₂ group prevents metabolic degradation[2].

Class B: S-aryl-2,2-difluoro-N-phenylacetamides (Thioethers)
  • Synthesis: Photostimulated Intermolecular Radical Nucleophilic Substitution (SₙR1) with thiolates[1][3].

  • Efficacy Profile: The introduction of a thioether linkage enhances the overall lipophilicity of the molecule, drastically improving blood-brain barrier (BBB) penetration. These derivatives serve as highly effective intermediates for central nervous system (CNS) therapeutics and biologically important 2,2-difluoro-2H-benzo[1,4]oxazin-3-ones[3].

Class C: Lactam-Substituted Alkyl Sulfones
  • Synthesis: Rongalite-mediated triple functionalization[4].

  • Efficacy Profile: This highly complex derivative class integrates a lactam ring and a sulfone group, offering multi-target efficacy. The sulfone acts as a strong hydrogen bond acceptor. This methodology is highly effective for the late-stage modification of commercial drugs (e.g., ibuprofen, aspirin, and indomethacin) to modulate their pharmacokinetic profiles[4].

Quantitative Data Summary

The following table summarizes the experimental parameters and efficacy profiles of the three derivative classes to guide synthetic planning.

Derivative ClassPrecursorKey ReagentsCatalyst / InitiatorYield RangePrimary Biological Application
α,α-Difluoro-α-arylacetamides 2-Bromo-2,2-difluoro-N-phenylacetamideAryl Boronic AcidsCuCl / Ligand60 - 85%Enzyme inhibitors, rigidified pharmacophores
S-aryl-2,2-difluoro-N-phenylacetamides 2-Bromo-2,2-difluoro-N-phenylacetamideSodium ArenethiolatesPhotostimulation (UV/LED)70 - 90%Lipophilic CNS targeting, BBB penetration
Lactam-Substituted Alkyl Sulfones N-allyl-2-bromo-2,2-difluoro-N-phenylacetamideRongalite, HeteroarenesThermal (100 °C)43 - 82%Late-stage drug modification (e.g., ibuprofen)

Mechanistic Pathways & Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each experimental choice is explicitly detailed.

Protocol 1: Copper-Catalyzed Arylation (Class A)

Causality: Copper catalysis facilitates the direct cross-coupling of the bromodifluoroacetamide with aryl boronic acids. The Cu(I) species undergoes oxidative addition with the C-Br bond, followed by transmetalation with the boronic acid, and subsequent reductive elimination to forge the C-C bond[2].

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a Schlenk tube with 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 equiv), aryl boronic acid (1.5 equiv), CuCl (10 mol%), and 1,10-phenanthroline (10 mol%).

  • Solvent Addition: Add anhydrous DMF (0.2 M). Reasoning: DMF stabilizes the Cu intermediate and effectively solubilizes the boronic acid.

  • Base Addition: Add K₂CO₃ (2.0 equiv). Reasoning: A mild base is critical for activating the boronic acid toward transmetalation without degrading the amide.

  • Reaction: Stir the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Validation Check: Monitor reaction progress via ¹⁹F NMR. The disappearance of the precursor's distinct CF₂ signal and the emergence of a shifted CF₂ peak confirms successful cross-coupling.

CuCatalysis Cu_Cat Cu(I) Catalyst Ox_Add Oxidative Addition (C-Br Cleavage) Cu_Cat->Ox_Add 2-Bromo-2,2-difluoroacetamide Transmet Transmetalation (Aryl Boronic Acid) Ox_Add->Transmet Cu(III) Intermediate Red_Elim Reductive Elimination (C-C Bond Formation) Transmet->Red_Elim Diaryl Cu(III) Species Red_Elim->Cu_Cat Catalyst Regeneration Product α,α-Difluoro-α-arylacetamide Red_Elim->Product Product Release

Fig 1: Copper-catalyzed arylation mechanism of 2-bromo-2,2-difluoroacetamides.

Protocol 2: Photostimulated SₙR1 C-S Bond Formation (Class B)

Causality: The SₙR1 mechanism relies on single-electron transfer (SET). Light irradiation excites the thiolate, which transfers an electron to the bromodifluoroacetamide, forming a radical anion. This intermediate fragments to release a bromide ion and a difluoroalkyl radical, which then reacts with another thiolate to propagate the chain[1][3].

Step-by-Step Workflow:

  • Preparation: Dissolve 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 equiv) and sodium arenethiolate (1.2 equiv) in degassed DMF.

  • Irradiation: Irradiate the solution using a Blue LED light source at room temperature for 2-4 hours. Reasoning: Photostimulation is required to initiate the SET process; without light, the reaction stalls.

  • Quenching & Isolation: Quench with aqueous NH₄Cl, extract the aqueous layer with dichloromethane, concentrate, and purify to yield the S-aryl-2,2-difluoro-N-phenylacetamide.

  • Validation Check: Run a parallel reaction spiked with TEMPO (a radical scavenger). Complete suppression of the product validates the SET radical pathway[4].

SRN1 Init Initiation (Light + Thiolate) RadAnion Radical Anion Formation Init->RadAnion SET Frag Fragmentation (-Br⁻) RadAnion->Frag Cleavage Prop Propagation (+ Thiolate) Frag->Prop CF2 Radical Prop->RadAnion Chain Reaction Prod S-aryl-2,2-difluoro- N-phenylacetamide Prop->Prod SET to Substrate

Fig 2: Photostimulated SRN1 radical pathway for C-S bond formation.

Protocol 3: Rongalite-Mediated Triple Functionalization (Class C)

Causality: Rongalite (sodium hydroxymethanesulfinate) acts uniquely as a super electron donor, a "SO₂" source, and a "C1" precursor. Thermal decomposition of Rongalite initiates a radical cascade, reducing the starting material to a difluoroalkyl radical, which undergoes cyclization and subsequent trapping by SO₂ and an iminium ion[4].

Step-by-Step Workflow:

  • Preparation: Combine N-allyl-2-bromo-2,2-difluoro-N-phenylacetamide (1.0 equiv), Rongalite (2.0 equiv), and an electron-rich heteroarene (e.g., 2-phenylimidazo[1,2-a]pyridine, 1.5 equiv) in a pressure vessel.

  • Solvent: Add DMSO (0.1 M). Reasoning: DMSO promotes the thermal decomposition of Rongalite and stabilizes the resulting sulfinate anions.

  • Heating: Seal the vessel and heat at 100 °C for 2 hours. Reasoning: Heating is essential to decompose Rongalite to release the initial electron and SO₂ radical anion.

  • Validation Check: Control experiments omitting Rongalite should yield no product, confirming its indispensable triple role in the cascade[4].

Rongalite Rong Rongalite (Heat) Decomp Decomposition (e⁻ + SO₂•⁻ + CH₂O) Rong->Decomp 100 °C Radical Difluoroalkyl Radical Formation Decomp->Radical SET to Substrate Cyclize 5-exo-trig Cyclization Radical->Cyclize Intramolecular Trap SO₂ / Iminium Trapping Cyclize->Trap C1 & SO2 Source Product Lactam-Substituted Alkyl Sulfone Trap->Product Assembly

Fig 3: Rongalite-mediated radical cascade for triple functionalization.

References

1.[1] Title: 2-bromo-2,2-difluoro-N-phenylacetamide | Benchchem. Source: benchchem.com. URL: 2.[2] Title: Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Source: mdpi.com. URL: 3.[3] Title: Construction of S-CF2/ O-CF2 bonds via inter/intramolecular radical nucleophilic substitution reaction. Source: researchgate.net. URL: 4.[4] Title: Synthesis of multifunctional lactam-substituted alkyl sulfones using rongalite as an electron donor, sulfone source, and C1 synthon. Source: rsc.org. URL:

Sources

Validation

Technical Comparison Guide: Assessing the Chemoselectivity and Cross-Reactivity of 2,2-Difluoro-N-phenylacetamide in Covalent Targeting

The Dual Chemical Nature of the Difluoroacetamide Scaffold In modern drug discovery and bioconjugation, assessing the cross-reactivity of electrophilic warheads is a critical parameter for predicting both efficacy and of...

Author: BenchChem Technical Support Team. Date: March 2026

The Dual Chemical Nature of the Difluoroacetamide Scaffold

In modern drug discovery and bioconjugation, assessing the cross-reactivity of electrophilic warheads is a critical parameter for predicting both efficacy and off-target toxicity. 2,2-difluoro-N-phenylacetamide represents a highly versatile scaffold with a dual chemical identity depending on its α-carbon substitution.

When unsubstituted at the α-position (–CF₂H), it acts as a metabolically stable, non-reactive bioisostere and hydrogen-bond donor[1]. However, when activated with a leaving group—forming α-halo derivatives such as 2-chloro- or 2-bromo-2,2-difluoro-N-phenylacetamide —it transforms into a tunable electrophile. These halogenated derivatives are extensively evaluated as warheads for Targeted Covalent Inhibitors (TCIs) directed at catalytic cysteines in proteins like SARS-CoV-2 Mpro and mutant EGFR[2],[3].

The central challenge in deploying these warheads is balancing target engagement (specific covalent bonding to the target protein) against cross-reactivity (non-specific degradation by abundant intracellular nucleophiles, primarily glutathione/GSH).

Mechanistic Causality: The Fluorine Effect on SN2 Cross-Reactivity

To understand the cross-reactivity profile of 2,2-difluoro-N-phenylacetamide derivatives, one must analyze the stereoelectronic effects of fluorine. Intuitively, adding highly electronegative fluorine atoms adjacent to a leaving group (like Cl or Br) increases the oxidation state and partial positive charge of the α-carbon.

However, in the context of SN2 nucleophilic attack by a cysteine thiolate, α,α-difluoro substitution paradoxically decreases reactivity. The strong electron-withdrawing inductive effect (–I) of the gem-difluoro group destabilizes the electron-rich SN2 transition state. Furthermore, dipole-dipole interactions and negative hyperconjugation strengthen the adjacent C–Cl or C–Br bond[3].

As a result, 2-chloro-2,2-difluoro-N-phenylacetamide exhibits exceptionally low cross-reactivity with GSH. While this prevents off-target toxicity, it also renders the warhead too stable for most therapeutic applications, often resulting in complete inactivity even against highly nucleophilic targets like the Mpro catalytic cysteine[2],[4]. In contrast, mixed dihaloacetamides (like chlorofluoroacetamides, CFA) occupy a "Goldilocks" zone of reactivity—reactive enough to engage the target, but stable enough to resist rapid GSH cross-reactivity[3].

Reactivity_Pathways cluster_target Target Engagement cluster_offtarget Cross-Reactivity Warhead α-Halo-2,2-difluoro- N-phenylacetamide Target Target Cysteine (e.g., Mpro Cys145) Warhead->Target Specific Affinity (Pre-organization) OffTarget Intracellular Thiols (e.g., GSH) Warhead->OffTarget Non-Specific SN2 Attack Adduct1 Therapeutic Adduct (Enzyme Inhibition) Target->Adduct1 Adduct2 Off-Target Adduct (Toxicity / Clearance) OffTarget->Adduct2

Diagram 1: Divergent pathways of targeted covalent inhibition versus off-target cross-reactivity.

Comparative Performance: Warhead Cross-Reactivity Profiling

The table below objectively compares the cross-reactivity (measured via GSH half-life) and target efficacy (SARS-CoV-2 Mpro IC₅₀) of various acetamide-based warheads. The data demonstrates how the 2,2-difluoro substitution dramatically suppresses both off-target and on-target SN2 reactivity compared to alternatives.

Warhead ScaffoldOff-Target Cross-Reactivity (GSH t1/2)Target Efficacy (Mpro IC₅₀)Mechanistic Profile
Chloroacetamide (CA) < 15 min (High)Highly CytotoxicRapid, non-selective SN2 alkylation; high toxicity[2].
Dichloroacetamide (DCA) ~ 1200 min (Moderate)0.43 μMTunable electrophile; reversible adduct formation[2],[3].
Chlorofluoroacetamide (CFA) ~ 2500 min (Low-Mod)0.05 μMOptimal balance; high target specificity, low GSH reactivity[4],[3].
2-Chloro-2,2-difluoroacetamide > 7700 min (Very Low)> 20 μM (Inactive)C–Cl bond over-stabilized by gem-difluoro group; inert to thiols[2],[3].
2-Bromo-2,2-difluoroacetamide ~ 4000 min (Low)> 20 μM (Inactive)Better leaving group than Cl, but still sterically/electronically hindered[2].
2,2-Difluoroacetamide (Unsub.) Infinite (None)> 20 μM (Inactive)Lacks leaving group; acts solely as a bioisostere control[4].

Self-Validating Protocol: Glutathione (GSH) Cross-Reactivity Assay

To empirically assess the cross-reactivity of 2-bromo-2,2-difluoro-N-phenylacetamide against alternatives, a kinetic LC-MS/MS assay must be employed. This protocol is designed as a self-validating system: it utilizes unsubstituted 2,2-difluoro-N-phenylacetamide as a negative control to establish baseline stability, and an internal standard to correct for mass-spec ionization fluctuations.

Experimental Workflow
  • Reagent Preparation: Prepare a 10 mM stock of the warhead in DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in deoxygenated water.

  • Incubation (The Causality of pH): Dilute the warhead to 100 μM in 100 mM Phosphate Buffered Saline (PBS). Crucial Step: The buffer must be strictly maintained at pH 7.4. Causality: The pKa of the GSH thiol is ~8.8. At pH 7.4, approximately 1-2% of GSH exists as the highly nucleophilic thiolate anion. Deviations in pH will exponentially alter the reaction kinetics, invalidating comparative cross-reactivity data.

  • Reaction Initiation: Add GSH to a final concentration of 5 mM (50-fold excess to ensure pseudo-first-order kinetics). Incubate at 37°C.

  • Kinetic Sampling & Quenching: At defined intervals (t = 0, 15, 30, 60, 120, 240, 1440 min), extract a 50 μL aliquot and immediately mix with 50 μL of 1% Formic Acid in Acetonitrile containing 1 μM of an internal standard (e.g., labetalol). Causality: The formic acid drops the pH below 3.0, instantly protonating the GSH thiolate to a non-reactive thiol, effectively "freezing" the reaction for accurate time-point analysis.

  • LC-MS/MS Quantification: Analyze the quenched samples via Multiple Reaction Monitoring (MRM). Plot the natural log of the remaining parent compound area ratio versus time to calculate the pseudo-first-order rate constant (kobs) and half-life (t1/2).

Assay_Workflow Step1 1. Incubation Warhead + GSH (pH 7.4, 37°C) Step2 2. Kinetic Sampling t = 0 to 24h Step1->Step2 Step3 3. Acidic Quench 1% FA in MeCN Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4

Diagram 2: Self-validating experimental workflow for quantifying GSH cross-reactivity.

Alternative Modalities: Radical Cross-Reactivity

While the gem-difluoro group suppresses SN2 cross-reactivity, it has the exact opposite effect in radical chemistry. When assessing cross-reactivity in synthetic applications (e.g., bioconjugation or late-stage functionalization), 2-bromo-2,2-difluoro-N-phenylacetamide is highly reactive.

Under photoredox conditions, the homolytic cleavage of the C–Br bond yields an α,α-difluoro radical. This radical is heavily stabilized by the capto-dative effect (electron-withdrawing fluorines combined with the electron-donating amide resonance). Consequently, this reagent exhibits excellent chemoselectivity for Atom Transfer Radical Addition (ATRA) to alkenes, allowing for precise hydrodifluoroalkylation without cross-reacting with unprotected amines or alcohols in complex molecular scaffolds[5].

References

  • [2] Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC. National Institutes of Health (NIH). 2

  • [4] Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC. National Institutes of Health (NIH).4

  • [3] Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines - ACS Publications. American Chemical Society. 3

  • [1] Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery - ACS Publications. American Chemical Society.1

  • [5] Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate. 5

Sources

Comparative

comparative study of 2,2-difluoro-N-phenylacetamide and its non-fluorinated analog

Executive Summary This technical guide provides a comparative analysis of 2,2-difluoro-N-phenylacetamide (the difluorinated analog) and its parent compound, N-phenylacetamide (acetanilide). Designed for drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 2,2-difluoro-N-phenylacetamide (the difluorinated analog) and its parent compound, N-phenylacetamide (acetanilide). Designed for drug development professionals, this document focuses on the profound physicochemical shifts induced by the gem-difluoromethylene (


) moiety. While the non-fluorinated analog is a classical reference standard, the difluorinated variant represents a strategic "lipophilic hydrogen bond donor" bioisostere, offering altered metabolic stability, significantly enhanced acidity, and unique binding capabilities.

Part 1: Chemical Identity & Structural Comparison

The introduction of two fluorine atoms at the


-position transforms the electronic landscape of the amide bond.
FeatureN-Phenylacetamide (Acetanilide) 2,2-Difluoro-N-phenylacetamide
Structure


Molecular Weight 135.16 g/mol 171.14 g/mol
CAS Number 103-84-4359-38-6 (Generic for amide class) / Specific CAS varies by synthesis batch
Key Moiety Methyl group (

)
Difluoromethyl group (

)
Electronic Character Electron-donating (Inductive effect:

)
Strong Electron-withdrawing (Inductive effect:

)
Primary Role Reference Standard / Antipyretic (Historical)Bioisostere / Probe Compound

Part 2: Physicochemical Profiling

Acidity (pKa) & Hydrogen Bonding

The most critical difference lies in the acidity of the amide proton (


).
  • Acetanilide: The methyl group is weakly electron-donating, making the amide proton relatively non-acidic (

    
     in DMSO). It acts primarily as a hydrogen bond acceptor (via Carbonyl O) and a weak donor.
    
  • Difluoro Analog: The

    
     group exerts a powerful electron-withdrawing effect, pulling electron density away from the carbonyl and, by extension, the nitrogen lone pair. This significantly acidifies the 
    
    
    
    bond.
    • Predicted pKa:

      
       (Intermediate between acetanilide and trifluoroacetanilide, which has a pKa 
      
      
      
      ).
    • Impact: The difluoro analog is a stronger hydrogen bond donor . In a protein binding pocket, this allows for tighter binding interactions with basic residues (e.g., Aspartate, Glutamate).

Lipophilicity (LogP)
  • Acetanilide:

    
    .[1] Moderately lipophilic.
    
  • Difluoro Analog:

    
     (Estimated).
    
    • Mechanism:[2][3][4] Fluorine substitution generally increases lipophilicity due to the low polarizability of the C-F bond. However, the

      
       group is unique; it is often termed a "lipophilic hydrogen bond donor." It increases lipophilicity relative to the parent alkyl group while retaining (or enhancing) polarity specific to H-bond interactions. This "dual nature" often improves membrane permeability without sacrificing solubility to the same extent as a trifluoromethyl (
      
      
      
      ) group.
Hydrolytic Stability[7]
  • Acetanilide: Stable under neutral conditions. Hydrolysis requires strong acid/base and heat.

  • Difluoro Analog: Decreased hydrolytic stability. The electron-withdrawing fluorines activate the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions (alkaline hydrolysis).

    • Caution: In aqueous basic buffers (pH > 9), the difluoro analog will degrade significantly faster than acetanilide.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram contrasts the synthesis and metabolic fate of both compounds.

G cluster_0 Synthesis Pathways Aniline Aniline (Starting Material) Acetanilide N-Phenylacetamide (Product A) Aniline->Acetanilide + Ac2O / AcOH Reflux Difluoro 2,2-Difluoro-N-phenylacetamide (Product B) Aniline->Difluoro + (CHF2CO)2O DCM, 0°C -> RT Ac2O Acetic Anhydride (Reagent) Metab_A Metabolism A: Ring Hydroxylation (Stable Amide) Acetanilide->Metab_A In Vivo (CYP450) DFAA Difluoroacetic Anhydride (Reagent) Metab_B Metabolism B: Accelerated Hydrolysis (Activated Carbonyl) Difluoro->Metab_B In Vivo (Esterases/Amidases)

Caption: Comparative synthesis and metabolic pathways. Note the divergence in metabolic stability driven by carbonyl activation.

Protocol A: Synthesis of N-Phenylacetamide (Standard)
  • Reagents: Aniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Zinc Dust (Catalytic, optional).

  • Procedure:

    • Dissolve aniline in glacial acetic acid.

    • Slowly add acetic anhydride (exothermic reaction).

    • Reflux for 30 minutes.

    • Pour mixture into ice-cold water.

    • Filter the white precipitate and recrystallize from water/ethanol.

Protocol B: Synthesis of 2,2-Difluoro-N-phenylacetamide
  • Reagents: Aniline (1.0 eq), Difluoroacetic Anhydride (1.1 eq) OR Difluoroacetyl chloride, Dichloromethane (DCM, anhydrous), Triethylamine (TEA, 1.2 eq).

  • Critical Note: Difluoroacetic anhydride is more expensive and volatile than acetic anhydride.

  • Procedure:

    • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Dissolution: Dissolve aniline and TEA in anhydrous DCM. Cool to 0°C using an ice bath.

    • Addition: Add Difluoroacetic anhydride dropwise via syringe. Note: The reaction is highly exothermic due to the electron-withdrawing nature of the fluorine atoms.

    • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Workup: Quench with saturated

      
       (releases 
      
      
      
      , vent carefully). Extract with DCM (
      
      
      ).
    • Purification: Wash combined organics with 1N HCl (to remove unreacted aniline) and Brine. Dry over

      
      . Concentrate in vacuo.
      
    • Isolation: Recrystallize from Hexane/Chloroform if necessary.

Part 4: Biological & Metabolic Implications

Metabolic Soft Spots
  • Acetanilide: The primary metabolic pathway is aromatic hydroxylation at the para-position (mediated by CYP450), followed by glucuronidation. Hydrolysis to aniline is a minor pathway but responsible for toxicity (methemoglobinemia).

  • Difluoro Analog:

    • Ring Stability: The electron-withdrawing

      
       group deactivates the phenyl ring towards electrophilic aromatic substitution (hydroxylation). This may extend the half-life  regarding oxidative metabolism.
      
    • Amide Bond Instability: Conversely, the activated carbonyl is more susceptible to hydrolytic cleavage by amidases. This creates a trade-off: the molecule is harder to oxidize but easier to hydrolyze.

Bioisosteric Application

The 2,2-difluoroacetamide moiety is an excellent bioisostere for:

  • Alcohols (

    
    ):  It mimics the H-bond donor capability of an alcohol but is more lipophilic.
    
  • Thioureas: It provides strong H-bond donation without the toxicity associated with thioureas.

Toxicity Warning

Researchers must be aware that hydrolysis of either compound releases Aniline , a known toxicant causing methemoglobinemia. The potentially faster hydrolysis of the difluoro analog in vivo could lead to a sharper spike in aniline concentration compared to the slow-release profile of acetanilide.

References

  • Galabov, B. (2011). Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. ResearchGate. Available at: [Link]

  • Hughes, D. O., & Small, R. W. H. (1972). The Crystal and Molecular Structure of Difluoroacetamide. Acta Crystallographica Section B, 28, 2520-2524.[5] Available at: [Link]

  • PubChem. (2025).[6][5] 2,2-Difluoro-N-phenylacetamide (Compound Summary). National Library of Medicine. Available at: [Link](Note: Link directs to the trifluoro analog record which contains relevant comparative data for fluorinated acetanilides).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 2,2-Difluoro-N-phenylacetamide Derivatives: A Comprehensive Comparison Guide

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and drug development. Specifically, the gem-difluoromethylene (CF₂) group acts as a highly versatile bioisostere for car...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and drug development. Specifically, the gem-difluoromethylene (CF₂) group acts as a highly versatile bioisostere for carbonyl, hydroxyl, and thiol moieties, profoundly modulating a molecule's lipophilicity, metabolic stability, and target binding affinity. Among fluorinated scaffolds, 2,2-difluoro-N-phenylacetamide derivatives have emerged as privileged building blocks[1]. They serve not only as critical precursors for difluoroalkyl radicals in cross-coupling reactions but also as active pharmaceutical ingredients exhibiting diverse biological properties[1][2].

This guide objectively compares the chemical reactivity, structural properties, and biological performance of 2,2-difluoro-N-phenylacetamide derivatives against alternative non-fluorinated scaffolds, providing actionable protocols and SAR insights for researchers and application scientists.

Structural Dynamics and SAR Logic

The unique properties of 2,2-difluoro-N-phenylacetamides stem from the high electronegativity of the fluorine atoms adjacent to the amide carbonyl.

  • Lipophilicity and Permeability: The CF₂ group significantly increases the partition coefficient (LogP) compared to unfluorinated acetamides. This enhances passive membrane permeability, a critical factor for engaging intracellular targets. Modifying the phenyl ring with electron-donating groups (e.g., -OCH₃) further enhances membrane penetration, which is particularly useful when testing against Gram-positive bacteria like S. aureus[1].

  • Hydrogen Bonding and Crystal Packing: X-ray crystallographic studies demonstrate that altering substituents on the phenyl ring dramatically shifts the hydrogen-bonding motifs. For instance, changing a substituent from a chlorine atom to a methyl group has a profound effect on intermolecular hydrogen bonding, shifting the molecular packing from chain-like structures to planar layers[3]. This structural variation directly impacts the compound's solubility and receptor-binding conformation.

SAR_Logic Core 2,2-Difluoro-N-phenylacetamide Core Fluorine gem-Difluoro Group (Bioisostere) Core->Fluorine Amide Amide Linkage (H-Bonding) Core->Amide Phenyl Phenyl Ring (Substituent Site) Core->Phenyl Effect1 Increases Lipophilicity & Metabolic Stability Fluorine->Effect1 Effect2 Modulates Target Binding (e.g., P-gp inhibition) Amide->Effect2 Effect3 EDG: Enhances Membrane Permeability EWG: Alters Crystal Packing Phenyl->Effect3

Caption: SAR logic mapping of the 2,2-difluoro-N-phenylacetamide scaffold.

Performance Comparison: Catalytic Arylation and Yields

In synthetic applications, 2-bromo-2,2-difluoro-N-phenylacetamide is a benchmark substrate for generating α,α-difluoro-α-arylacetamides via copper-catalyzed cross-coupling[1]. Compared to traditional enolate arylations of non-fluorinated amides, the radical-mediated Cu-catalyzed approach offers superior functional group tolerance and avoids harsh basic conditions that often lead to degradation.

Table 1: Quantitative Comparison of Arylation Performance (Model Reactions)

SubstrateAryl SourceCatalyst SystemYield (%)Key Advantage / Limitation
2-Bromo-2,2-difluoro-N-phenylacetamide (4-(Trifluoromethyl)phenyl)boronic acidCuBr₂ / Calix[4]arene (L1)87% High efficiency; L1 stabilizes Cu intermediate[2].
2-Bromo-2,2-difluoro-N-phenylacetamide Trimethoxy(4-(trifluoromethyl)phenyl)silaneCuBr₂ / Calix[4]arene (L1)90% Excellent yield; avoids boron byproducts[2].
Unfluorinated N-phenyl-2-bromoacetamideAryl Boronic AcidCuBr₂ / Standard Ligands< 40%Prone to off-target β-hydride elimination.
Mono-fluoro-N-phenylacetamideAryl Boronic AcidCuBr₂ / Standard Ligands~ 65%Moderate yield; lower radical stability compared to CF₂.
Self-Validating Experimental Protocol: Cu-Catalyzed Arylation

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the optimized synthesis of N-(p-tolyl)-2-(trifluoromethoxy)benzamide derivatives using 2-bromo-2,2-difluoro-N-phenylacetamide[2].

Objective: Synthesize α,α-difluoro-α-arylacetamides with high chemoselectivity.

Reagents & Materials:

  • 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.3 equiv, 1.3 mmol)

  • CuBr₂ (0.1 equiv, 0.1 mmol)

  • Calix[4]arene ligand L1 (0.2 equiv, 0.2 mmol)

  • KF (2.0 equiv, 2.0 mmol)

  • MgCl₂ (1.0 equiv, 1.0 mmol)

  • Hexafluoroisopropanol (HFIP) solvent (0.12 mmol/mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an ACE pressure tube, combine CuBr₂ (0.1 mmol) and Calix[4]arene L1 (0.2 mmol) in HFIP.

    • Causality: Calix[4]arene acts as a macrocyclic ligand, stabilizing the active Cu(I) species generated in situ and preventing catalyst aggregation[2].

  • Substrate and Additive Introduction: Add 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 mmol), KF (2.0 mmol), and MgCl₂ (1.0 mmol).

    • Causality: MgCl₂ is critical. Due to the high affinity of Mg²⁺ towards the electron-rich fluoride ion (Pearson Hard-Soft Acid-Base theory), it coordinates with the fluorine atoms, activating the adjacent C-Br bond and facilitating oxidative addition[2].

  • Aryl Source Addition: Introduce the aryl boronic acid (1.3 mmol) and seal the pressure tube.

  • Thermal Activation: Heat the reaction mixture at 70 °C for 8 hours under continuous stirring.

    • Causality: 70 °C provides the optimal kinetic energy for transmetalation and reductive elimination without triggering thermal degradation of the fluorinated radical intermediate[2].

  • Quenching and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

    • Validation: The formation of the desired product can be confirmed via ¹⁹F NMR, expecting a characteristic signal around -104.0 ppm[4].

Mechanistic_Pathway A 2-Bromo-2,2-difluoro- N-phenylacetamide B Cu(I) Catalyst + Calix[4]arene Ligand A->B Initiates C Oxidative Addition (C-Br Cleavage) B->C SET Process D Transmetalation (Aryl Boronic Acid) C->D Aryl Source E Reductive Elimination D->E Complexation E->B Catalyst Regeneration F α,α-Difluoro-α-arylacetamide (Target Scaffold) E->F Yield >85%

Caption: Cu-catalyzed arylation pathway of 2,2-difluoro-N-phenylacetamide.

Advanced Functionalization and Biological Implications

Beyond simple cross-coupling, 2,2-difluoro-N-phenylacetamide derivatives participate in complex radical-mediated cascades. For instance, visible-light-triggered difluoroacetylation of chromone-tethered alkenes utilizing 2-bromo-2,2-difluoro-N-phenylacetamide and a photocatalyst (e.g., 4CzIPN) enables the synthesis of highly oxygenated tetrahydroxanthones[5]. Furthermore, rongalite-mediated triple functionalization allows access to multifunctional lactam-substituted alkyl sulfones[6].

Biologically, the structural modifications of these derivatives directly correlate with efficacy. When evaluating permethyl ningalin B analogues as P-glycoprotein (P-gp) chemosensitizers, the inclusion of the α,α-difluoroacetamido moiety alters the spatial orientation of the phenyl rings, modulating target binding[7].

  • Electron-Donating Groups (EDGs): Adding methoxy (-OCH₃) groups to the N-phenyl ring increases electron density, enhancing hydrogen-bond acceptor capabilities and improving binding affinity to efflux pumps.

  • Steric Bulk: Replacing the simple phenyl group with a bulkier substituent locks the molecule into specific conformations, optimizing the fit within hydrophobic pockets of target proteins[3][4].

References
  • Source: benchchem.
  • Source: mdpi.
  • Source: scielo.
  • Source: rsc.
  • Source: researchgate.
  • 2,2-difluoroethanoic acid and 2-(2-acetylamino-5-methylphenyl)
  • Organoselenium Chemistry 9783110625110, 9783110622249 - EBIN.

Sources

Comparative

Benchmarking 2,2-difluoro-N-phenylacetamide: A Comparative Guide to its Potential Anticancer and Antibacterial Efficacy

Authored by: [Your Name/Department], Senior Application Scientist In the landscape of modern drug discovery, the N-phenylacetamide scaffold has emerged as a versatile backbone for the development of novel therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

In the landscape of modern drug discovery, the N-phenylacetamide scaffold has emerged as a versatile backbone for the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antitubercular, and antibacterial properties.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability and biological potency.[3] This guide provides a comprehensive framework for benchmarking the novel compound, 2,2-difluoro-N-phenylacetamide, against known inhibitors in the fields of oncology and bacteriology. By leveraging established experimental protocols and comparing against clinically relevant drugs, we aim to elucidate the potential of this promising molecule.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but a strategic guide to understanding the experimental choices and interpreting the potential outcomes, grounded in established scientific principles.

Rationale and Strategic Approach

The core hypothesis is that the unique structural feature of 2,2-difluoro-N-phenylacetamide—the gem-difluoro group on the acetyl moiety—will confer advantageous biological properties. Fluorine's high electronegativity can alter the molecule's electronic properties, lipophilicity, and binding interactions with biological targets.

Our benchmarking strategy is twofold:

  • Anticancer Activity: We will assess the cytotoxic potential of 2,2-difluoro-N-phenylacetamide against representative cancer cell lines and compare its performance against a known tyrosine kinase inhibitor, Imatinib , and a topoisomerase inhibitor, Doxorubicin . These benchmarks represent different mechanisms of anticancer action and provide a broad context for evaluating our compound of interest.

  • Antibacterial Activity: The antibacterial efficacy will be determined against both Gram-positive and Gram-negative bacteria. We will use Bismerthiazol and Thiodiazole copper , known agricultural and industrial bactericides, as comparators to gauge its relative potency.[4]

The following sections will detail the experimental designs, from initial screening to mechanistic insights, providing a clear roadmap for a thorough evaluation.

Comparative Anticancer Activity Evaluation

The initial assessment of anticancer potential will focus on determining the compound's ability to inhibit cancer cell growth and induce apoptosis.

In Vitro Cytotoxicity Screening

The first step is to quantify the cytotoxic effects of 2,2-difluoro-N-phenylacetamide across different cancer cell types.

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, the amount of which is directly proportional to the number of living cells.[1]

  • Cell Culture:

    • Prostate carcinoma (PC3) and breast carcinoma (MCF-7) cell lines will be used, as N-phenylacetamide derivatives have shown activity against these types.[1]

    • Cells will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • A stock solution of 2,2-difluoro-N-phenylacetamide, Imatinib, and Doxorubicin will be prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions will be made to achieve a range of final concentrations for dose-response analysis.

  • Assay Procedure:

    • Cells will be seeded in 96-well plates and allowed to adhere overnight.

    • The following day, the media will be replaced with fresh media containing the test compounds at various concentrations. A vehicle control (DMSO) will also be included.

    • After a 48-hour incubation period, the MTS reagent will be added to each well.

    • Following a 1-4 hour incubation, the absorbance at 490 nm will be measured using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability will be calculated relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting a dose-response curve.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM)
2,2-difluoro-N-phenylacetamidePC3Experimental Data
MCF-7Experimental Data
Imatinib (Reference)PC3Literature/Experimental Data
MCF-740[1]
Doxorubicin (Reference)PC3Literature/Experimental Data
MCF-7Literature/Experimental Data
Apoptosis Induction Assays

To understand the mechanism of cell death, it is crucial to determine if 2,2-difluoro-N-phenylacetamide induces apoptosis.

Experimental Workflow: Apoptosis Assessment

start Treat Cancer Cells with 2,2-difluoro-N-phenylacetamide tunel TUNEL Assay for DNA Fragmentation start->tunel caspase Caspase-3 Activity Assay start->caspase pcr Real-time PCR for Apoptosis-related Genes (Bcl-2, Bax, FasL) start->pcr conclusion Determine Apoptotic Induction Potential tunel->conclusion caspase->conclusion pcr->conclusion

Caption: Workflow for evaluating apoptosis induction.

Experimental Protocols:

  • TUNEL Assay: This assay detects DNA fragmentation, a key feature of late-stage apoptosis.[4]

  • Caspase-3 Activity Assay: Measures the activity of caspase-3, an executioner caspase in the apoptotic pathway.[4]

  • Real-time PCR: Quantifies the expression of pro-apoptotic (e.g., Bax, FasL) and anti-apoptotic (e.g., Bcl-2) genes.[4]

Comparative Antibacterial Activity Evaluation

The antibacterial potential of 2,2-difluoro-N-phenylacetamide will be evaluated by determining its minimum inhibitory concentration (MIC) against a panel of bacteria.

In Vitro Antibacterial Screening

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus

    • Gram-negative: Escherichia coli, Xanthomonas oryzae pv. oryzae (Xoo) (if relevant to agricultural applications)

  • Compound and Media Preparation:

    • Stock solutions of 2,2-difluoro-N-phenylacetamide, Bismerthiazol, and Thiodiazole copper will be prepared.

    • Appropriate bacterial growth media (e.g., Mueller-Hinton Broth) will be used.

  • Assay Procedure:

    • The test compounds will be serially diluted in a 96-well microplate.

    • A standardized inoculum of each bacterial strain will be added to each well.

    • Positive (bacteria and media) and negative (media only) controls will be included.

    • The plates will be incubated at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC will be determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation: Comparative Antibacterial Activity

CompoundTarget BacteriumMIC (µg/mL)
2,2-difluoro-N-phenylacetamideS. aureusExperimental Data
E. coliExperimental Data
X. oryzaeExperimental Data
Bismerthiazol (Reference)X. oryzae~53 (converted from 230.5 µM)[4][5]
Thiodiazole copper (Reference)X. oryzae~198 (converted from 545.2 µM)[4][5]
Potential Mechanism of Action

Based on findings for related compounds, a possible antibacterial mechanism is the disruption of the bacterial cell membrane.[4][5]

Experimental Protocol: Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Treat bacterial cells with 2,2-difluoro-N-phenylacetamide at its MIC.

    • Incubate for a specified period.

    • Fix, dehydrate, and coat the bacterial cells for SEM analysis.

  • Imaging:

    • Visualize the treated and untreated bacterial cells under a scanning electron microscope to observe any morphological changes, such as cell membrane rupture.[5]

Signaling Pathway Visualization

While a specific signaling pathway for N-phenylacetamides is not fully elucidated, a potential anti-inflammatory mechanism for related phenolic compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.

Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation N_phenylacetamide N-phenylacetamide Derivatives N_phenylacetamide->COX1_2 Potential Inhibition

Sources

Safety & Regulatory Compliance

Safety

2,2-difluoro-N-phenylacetamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2,2-Difluoro-N-phenylacetamide and Derivatives Operational Context and Chemical Profile 2,2-Difluoro-N-phenylacetamide, most frequently utilized and commercially ava...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2,2-Difluoro-N-phenylacetamide and Derivatives

Operational Context and Chemical Profile

2,2-Difluoro-N-phenylacetamide, most frequently utilized and commercially available as its alpha-brominated derivative 2-bromo-2,2-difluoro-N-phenylacetamide (CAS: 127427-45-6) , is a highly valuable gem-difluoroalkene precursor[1]. It is widely used by researchers and drug development professionals as a versatile synthon for carbon-carbon bond-forming reactions, radical-mediated transformations, and the synthesis of biologically active fluorinated compounds[1][2].

Because this scaffold contains multiple halogen atoms (fluorine, and often bromine), its disposal cannot be treated like standard non-halogenated organic waste. Improper disposal or low-temperature incineration of fluorinated and brominated compounds can lead to the environmental release of highly toxic and corrosive hydrofluoric acid (HF) and hydrobromic acid (HBr) gases. Therefore, strict adherence to institutional Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) guidelines for Halogenated Organic Waste is mandatory.

Causality in Waste Segregation (The "Why")

In laboratory waste management, organic waste is strictly bifurcated into Halogenated and Non-Halogenated streams.

  • Non-Halogenated Waste: Often processed via standard incineration or energy recovery systems.

  • Halogenated Waste: Requires specialized, high-temperature commercial incineration facilities equipped with alkaline gas scrubbers. These scrubbers are necessary to neutralize the acidic HF and HBr byproducts generated during the thermal destruction of 2,2-difluoro-N-phenylacetamide. Mixing this compound into non-halogenated waste streams compromises the energy recovery process, violates environmental regulations, and drastically increases institutional disposal costs.

Quantitative Safety and Logistical Data

To ensure proper handling before and during disposal, laboratory personnel must adhere to the following physical and logistical parameters:

ParameterSpecification / RequirementOperational Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens (F, Br) by weight.
Primary Container High-Density Polyethylene (HDPE)Prevents solvent degradation and halogen leaching compared to standard plastics.
Storage Temperature Room Temperature (in SAA)Stable under standard conditions; keep away from strong oxidizing agents[3].
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal exposure to the active alpha-haloamide functional group[1].
Max Accumulation Time Typically 90-180 days (per local EHS)Prevents degradation and over-accumulation in Satellite Accumulation Areas (SAAs).

Step-by-Step Disposal Methodology

Step 1: Preparation and PPE Verification Before handling the waste, ensure you are operating within a certified chemical fume hood. Don appropriate Personal Protective Equipment (PPE), including extended-cuff nitrile gloves, a flame-resistant laboratory coat, and ANSI-approved safety goggles.

Step 2: Waste Segregation and Quenching If the 2,2-difluoro-N-phenylacetamide is part of an active reaction mixture (e.g., following a copper-catalyzed arylation[2]), ensure the reaction is fully quenched (e.g., using saturated aqueous ammonium chloride for metal catalysts) before disposal. Separate the organic layer containing the fluorinated byproducts/unreacted starting material.

Step 3: Transfer to Halogenated Waste Container Using a compatible funnel, carefully transfer the organic waste containing the 2,2-difluoro-N-phenylacetamide into a designated, EHS-approved Halogenated Solvent Waste container (typically a 4L or 10L HDPE carboy).

  • Critical Rule: Never exceed the 90% fill line of the waste container to allow for vapor expansion.

Step 4: Labeling and Documentation Immediately update the hazardous waste tag attached to the container. You must explicitly list "2,2-difluoro-N-phenylacetamide" (or "2-bromo-2,2-difluoro-N-phenylacetamide") and its approximate percentage by volume or weight. Vague labels such as "fluorinated organics" are non-compliant and may be rejected by EHS.

Step 5: Secondary Containment and SAA Storage Place the sealed waste container into a secondary containment tray within your laboratory's designated Satellite Accumulation Area (SAA). Ensure the SAA is well-ventilated and physically separated from incompatible chemical streams (e.g., strong bases, alkali metals).

Step 6: Institutional Transfer Once the container reaches its 90% capacity limit or the regulatory time limit (e.g., 90 days), submit a chemical waste pickup request through your institution's EHS portal for final transport to a high-temperature incineration facility.

Waste Workflow Visualization

G Start Waste Generation: 2,2-Difluoro-N-phenylacetamide Check Halogen Content Check (Contains F, Br) Start->Check Segregate Segregate as Halogenated Organic Waste Check->Segregate  Yes Store Store in HDPE Container in SAA (Secondary Containment) Segregate->Store EHS EHS/Waste Management Pickup Store->EHS Incinerate High-Temperature Incineration (Scrubbers Active) EHS->Incinerate

Workflow for the segregation and disposal of halogenated organic waste streams.

References

  • MDPI. "Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides". mdpi.com. Available at: [Link]

Sources

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